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  • Product: 2-(Tetradecyloxy)benzaldehyde
  • CAS: 24083-20-3

Core Science & Biosynthesis

Foundational

2-(Tetradecyloxy)benzaldehyde molecular weight

An In-depth Technical Guide to 2-(Tetradecyloxy)benzaldehyde: Synthesis, Properties, and Applications Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-(tetradecyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Tetradecyloxy)benzaldehyde: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(tetradecyloxy)benzaldehyde, a long-chain alkoxy-substituted aromatic aldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its potential applications, particularly within the context of medicinal chemistry and the development of novel therapeutic agents.

Introduction and Scientific Context

2-(Tetradecyloxy)benzaldehyde belongs to the class of alkoxybenzaldehydes, organic compounds characterized by a benzaldehyde core substituted with an alkoxy group. The presence of the long (C14) tetradecyloxy chain imparts significant lipophilicity to the molecule, a feature that can be strategically exploited in drug design to influence properties such as membrane permeability, protein binding, and formulation. While benzaldehyde and its simpler derivatives are known for a wide range of biological activities and serve as crucial building blocks in pharmaceutical synthesis, the introduction of a long alkyl ether at the ortho position creates a unique chemical entity with distinct properties and potential therapeutic applications.[1][2] This guide will elucidate the foundational chemistry and practical handling of this compound, providing a robust resource for its synthesis and application in a research setting.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in any experimental workflow. 2-(Tetradecyloxy)benzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), where the phenolic proton is replaced by a 14-carbon alkyl chain.[3] This structural modification dramatically alters its properties compared to its precursor.

All quantitative data for 2-(tetradecyloxy)benzaldehyde are summarized in the table below for clarity and ease of reference.

PropertyValueSource
Molecular Formula C₂₁H₃₄O₂[4]
Molecular Weight 318.5 g/mol [4]
Exact Mass 318.49 Da[4]
CAS Number 24083-20-3[4]
Boiling Point 175-180 °C at 8 Torr[4]
IUPAC Name 2-(tetradecyloxy)benzaldehydeN/A
Synonyms Benzaldehyde, 2-(tetradecyloxy)-; o-(Myristyloxy)benzaldehyde[4]

Synthesis and Purification: A Validated Protocol

The synthesis of 2-(tetradecyloxy)benzaldehyde is most reliably achieved via the Williamson ether synthesis, a classic and robust SN2 reaction.[5] This method involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of salicylaldehyde attacks the primary alkyl halide, 1-bromotetradecane.

Rationale Behind Experimental Choices
  • Base Selection : Anhydrous potassium carbonate (K₂CO₃) is chosen as the base. It is a moderately strong, non-nucleophilic base, sufficient to deprotonate the phenolic hydroxyl group of salicylaldehyde (pKa ≈ 8) to form the reactive potassium phenoxide. Its insolubility in the solvent drives the reaction forward by sequestering the HBr byproduct. Using a stronger base like sodium hydride is also effective but requires more stringent anhydrous conditions.[6]

  • Solvent Selection : A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[6] These solvents effectively solvate the potassium cation without solvating the phenoxide anion, leaving it highly nucleophilic and accessible for the SN2 attack. Acetonitrile is often preferred due to its lower boiling point, which simplifies removal during workup.

  • Reactant Stoichiometry : A slight excess of the alkyl halide (1-bromotetradecane) and a greater excess of the base are used to ensure the complete consumption of the limiting reagent, salicylaldehyde, and to neutralize the acid formed during the reaction.[5]

Detailed Step-by-Step Synthesis Protocol

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1-Bromotetradecane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : To a dry 250 mL round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 100 mL of anhydrous acetonitrile.

  • Addition of Alkyl Halide : Stir the suspension vigorously at room temperature for 15 minutes. Add 1-bromotetradecane (1.1 eq) to the mixture via a syringe or dropping funnel.

  • Reaction Execution : Attach a reflux condenser and heat the mixture to reflux (approx. 82°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for 12-24 hours, until the salicylaldehyde spot has been consumed.

  • Workup - Quenching and Extraction : After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.

  • Liquid-Liquid Extraction : Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted salicylaldehyde, deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-(tetradecyloxy)benzaldehyde, often as a pale yellow oil or low-melting solid.

Purification Strategy

The primary impurity is typically unreacted 1-bromotetradecane. Purification is effectively achieved by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[5] An alternative method for removing aldehyde impurities involves the formation of a water-soluble bisulfite adduct, which can be separated from non-aldehyde impurities.[6]

Applications in Research and Drug Development

Benzaldehyde and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a multitude of therapeutic agents, including anticonvulsants and antimalarials.[1] The introduction of long alkoxy chains, as seen in 2-(tetradecyloxy)benzaldehyde, is a strategic modification to enhance lipophilicity and potentially modulate biological activity.

Modulation of Cellular Signaling Pathways

Structurally similar benzyloxybenzaldehyde derivatives have demonstrated significant potential as anticancer agents.[7] Research has shown that such compounds can induce apoptosis and arrest the cell cycle in cancer cell lines.[7] Furthermore, benzaldehyde analogues have been identified as inhibitors of key enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in several cancers and linked to poor prognosis.[8]

Benzaldehyde itself has been reported to suppress critical signaling pathways in cancer cells, including the MAPK/ERK pathway, which regulates cell proliferation and survival.[8][9] The diagram below illustrates the canonical MAPK/ERK signaling cascade, a potential target for novel alkoxybenzaldehyde derivatives.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2_SOS GRB2 / SOS RTK->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Enters Nucleus & Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for Inhibitor 2-(Tetradecyloxy)benzaldehyde (Potential Inhibitor) Inhibitor->RAF Potential Inhibition

Caption: Potential inhibitory action on the MAPK/ERK signaling pathway.

Safety, Handling, and Storage

  • Hazard Statements : May cause skin and serious eye irritation.[10]

  • Precautionary Measures :

    • Handling : Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.[11]

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10][11]

    • First Aid : In case of skin contact, wash with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-(Tetradecyloxy)benzaldehyde is a valuable chemical intermediate with significant potential in materials science and medicinal chemistry. Its synthesis via the Williamson ether reaction is a reliable and scalable method. The compound's long lipophilic chain makes it an interesting candidate for the development of novel therapeutic agents, particularly in oncology, where modulation of cellular signaling pathways is a key therapeutic strategy. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the applications of this versatile molecule.

References

  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Buy 2-(Tetradecyloxy)benzaldehyde Industrial Grade. ECHEMI. Retrieved from

  • LookChem. (2017, August 18). 2-Tetradecyloxybenzaldehyde Safety Data Sheets(SDS). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Ethenyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). CID 159212343. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-ethoxy-. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST WebBook. Retrieved from [Link]

  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025). British Journal of Cancer, 133(1), 27–39. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

  • Blog. (2025, June 30). What are the uses of benzaldehyde in the pharmaceutical industry? Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy- (CAS 90-02-8). Retrieved from [Link]

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-(2-propenyloxy)- Mass Spectrum. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Properties of o-(Myristyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Long-Chain Alkoxybenzaldehydes o-(Myristyloxy)benzaldehyde, a member of the long-chain alkoxybenzaldehyde family, represen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Long-Chain Alkoxybenzaldehydes

o-(Myristyloxy)benzaldehyde, a member of the long-chain alkoxybenzaldehyde family, represents a class of lipophilic aromatic aldehydes with significant potential in medicinal chemistry and materials science. The incorporation of a C14 myristyl chain onto the salicylaldehyde scaffold dramatically increases the molecule's lipophilicity, a critical parameter influencing its interaction with biological membranes and its potential as a drug candidate or a component in advanced material formulations. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of o-(Myristyloxy)benzaldehyde, with a focus on the underlying chemical principles and practical experimental methodologies.

The core structure, featuring an ortho-alkoxy substituent on a benzaldehyde ring, is a key pharmacophore in a variety of biologically active molecules. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures such as Schiff bases, hydrazones, and other heterocyclic systems.[1] The long alkyl chain, in this case, the myristyl group, can modulate the compound's pharmacokinetic properties, enhancing its ability to traverse cellular membranes and potentially improving its oral bioavailability.[2][3]

Synthesis of o-(Myristyloxy)benzaldehyde: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of o-(Myristyloxy)benzaldehyde is the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3] In this specific synthesis, the sodium salt of salicylaldehyde (2-hydroxybenzaldehyde) acts as the nucleophile, and 1-bromotetradecane (myristyl bromide) serves as the electrophile.

Causality Behind Experimental Choices

The choice of the Williamson ether synthesis is predicated on its efficiency and high yields for the preparation of unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is favored by the use of a primary alkyl halide like 1-bromotetradecane.[4] The use of a strong base, such as sodium hydride or potassium carbonate, is essential to deprotonate the phenolic hydroxyl group of salicylaldehyde, thereby generating the more nucleophilic phenoxide anion. The selection of an appropriate solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, is crucial to solvate the cation and facilitate the SN2 reaction.[3]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a detailed, step-by-step methodology for the synthesis of o-(Myristyloxy)benzaldehyde.

Materials and Reagents:

  • Salicylaldehyde

  • 1-Bromotetradecane (Myristyl bromide)

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromotetradecane (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure o-(Myristyloxy)benzaldehyde.

Visualizing the Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Salicylaldehyde Salicylaldehyde ReactionVessel Reaction at 80-90°C Salicylaldehyde->ReactionVessel MyristylBromide 1-Bromotetradecane MyristylBromide->ReactionVessel Base K₂CO₃ (Base) Base->ReactionVessel Solvent DMF (Solvent) Solvent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Cooling Purification Column Chromatography Workup->Purification Product o-(Myristyloxy)benzaldehyde Purification->Product

Caption: Workflow for the Williamson ether synthesis of o-(Myristyloxy)benzaldehyde.

Physicochemical Properties of o-(Myristyloxy)benzaldehyde

Due to the limited availability of specific experimental data for o-(Myristyloxy)benzaldehyde, the properties of its close analogue, o-(tetradecyloxy)benzaldehyde (CAS No. 24083-20-3), are presented as a reliable proxy. The myristyl (C14) and tetradecyl (C14) chains are identical, making their physical and chemical properties virtually indistinguishable.

PropertyValue (for o-(tetradecyloxy)benzaldehyde)Source
Molecular Formula C₂₁H₃₄O₂[5]
Molecular Weight 318.5 g/mol [5]
Boiling Point 175-180 °C at 8 Torr[5]
Predicted Spectral Data

The following spectral data are predicted based on the known spectra of related alkoxybenzaldehydes.[6][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde proton (-CHO): A singlet peak around δ 10.0 ppm.[8]

    • Aromatic protons: A multiplet in the range of δ 6.9-7.9 ppm.

    • Methylene protons (-OCH₂-): A triplet around δ 4.0 ppm.

    • Alkyl chain protons: A series of multiplets in the upfield region (δ 0.8-1.8 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl carbon (C=O): A peak around δ 190-192 ppm.[9]

    • Aromatic carbons: Peaks in the range of δ 110-160 ppm.

    • Methylene carbon (-OCH₂-): A peak around δ 68-70 ppm.

    • Alkyl chain carbons: Peaks in the upfield region (δ 14-32 ppm).[10]

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • Carbonyl (C=O) stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.[11]

    • Aldehyde C-H stretch: Two weak bands around 2720 and 2820 cm⁻¹.[12]

    • C-O-C (ether) stretch: A characteristic absorption in the range of 1240-1260 cm⁻¹.

    • Aromatic C=C stretches: Medium intensity bands between 1450-1600 cm⁻¹.[12]

  • Mass Spectrometry (MS):

    • Molecular ion (M⁺): A peak at m/z 318.

    • Fragmentation pattern: Characteristic fragments corresponding to the loss of the alkyl chain and the benzaldehyde moiety.[13]

Potential Applications in Drug Development

While specific biological activities of o-(Myristyloxy)benzaldehyde have not been extensively reported, the broader class of salicylaldehyde and benzaldehyde derivatives has shown significant promise in various therapeutic areas.[14][15] The introduction of a long lipophilic chain suggests that o-(Myristyloxy)benzaldehyde could be a valuable scaffold for the development of novel therapeutic agents with enhanced membrane permeability and cellular uptake.

Rationale for Potential Bioactivity

The lipophilic myristyl chain can facilitate the molecule's transport across the lipid bilayers of cell membranes, a crucial step for reaching intracellular targets.[3] This enhanced bioavailability could be advantageous in the design of drugs targeting internal cellular components. Furthermore, salicylaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] The combination of the reactive aldehyde group and the lipophilic tail in o-(Myristyloxy)benzaldehyde makes it an interesting candidate for further investigation in these areas.

Logical Relationship in Drug Design

Drug_Design_Logic cluster_molecule o-(Myristyloxy)benzaldehyde cluster_properties Physicochemical Properties cluster_applications Potential Applications Aldehyde Aldehyde Group (Reactive Handle) MembranePermeability Increased Membrane Permeability LipophilicChain Myristyl Chain (Lipophilicity) LipophilicChain->MembranePermeability Bioavailability Potential for Enhanced Oral Bioavailability MembranePermeability->Bioavailability Antimicrobial Antimicrobial Agents Bioavailability->Antimicrobial Antifungal Antifungal Agents Bioavailability->Antifungal DrugDelivery Lipophilic Drug Delivery Bioavailability->DrugDelivery

Caption: Logical relationship between the structure of o-(Myristyloxy)benzaldehyde and its potential applications in drug design.

Conclusion

o-(Myristyloxy)benzaldehyde is a synthetically accessible molecule with intriguing physicochemical properties that make it a person of interest for further exploration in both medicinal chemistry and materials science. The well-established Williamson ether synthesis provides a reliable route for its preparation. While specific biological data for this compound is currently scarce, the known activities of related salicylaldehyde and benzaldehyde derivatives, coupled with the lipophilic nature imparted by the myristyl chain, strongly suggest its potential as a valuable building block for the development of novel bioactive compounds. Further research into the biological evaluation of o-(Myristyloxy)benzaldehyde and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Sources

Foundational

A Guide to the Spectroscopic Characterization of 2-(Tetradecyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Tetradecyloxy)benzaldehyde is an aromatic aldehyde distinguished by a long C14 alkyl ether chain at the ortho position. This structural feat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetradecyloxy)benzaldehyde is an aromatic aldehyde distinguished by a long C14 alkyl ether chain at the ortho position. This structural feature imparts significant lipophilicity, making it a molecule of interest in the development of therapeutic agents designed to interact with cellular membranes or hydrophobic protein pockets. Its potential applications span various fields, including medicinal chemistry, materials science, and organic synthesis. As with any novel compound, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of 2-(tetradecyloxy)benzaldehyde, offering both predicted data based on analogous structures and detailed experimental protocols.

Molecular Structure and Spectroscopic Overview

The molecular structure of 2-(tetradecyloxy)benzaldehyde combines a reactive aldehyde functional group with a bulky, nonpolar tetradecyloxy substituent on a benzene ring. Each component of the molecule will give rise to characteristic signals in different spectroscopic analyses. This guide will cover the interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Caption: Molecular structure of 2-(tetradecyloxy)benzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of 2-(tetradecyloxy)benzaldehyde in a deuterated solvent like CDCl₃ would exhibit several key signals:

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~10.5s1HAldehyde proton (-CHO)
~7.8-7.9dd1HAromatic proton (ortho to -CHO)
~7.5-7.6t1HAromatic proton (para to -O-alkyl)
~7.0-7.1m2HAromatic protons (meta to -CHO and ortho to -O-alkyl)
~4.1t2HMethylene protons (-O-CH₂-)
~1.8-1.9quint2HMethylene protons (-O-CH₂-CH₂-)
~1.2-1.5m22HMethylene protons of the alkyl chain
~0.9t3HMethyl protons (-CH₃)

Expertise & Experience: Causality Behind Predicted Shifts

  • Aldehyde Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the anisotropic field of the benzene ring, hence its characteristic downfield shift of around 10.5 ppm.[1][2]

  • Aromatic Protons: The aromatic region will show a complex splitting pattern due to the ortho-disubstitution. The proton ortho to the electron-withdrawing aldehyde group will be the most deshielded. The protons on the carbon bearing the electron-donating alkoxy group will be the most shielded.

  • Alkyl Chain Protons: The protons on the carbon directly attached to the ether oxygen (-O-CH₂-) are deshielded and appear around 4.1 ppm. The rest of the long alkyl chain protons will appear as a broad multiplet in the upfield region (1.2-1.5 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of purified 2-(tetradecyloxy)benzaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppm (Predicted)Assignment
~192Aldehyde carbonyl carbon (-CHO)
~162Aromatic carbon attached to the ether oxygen (C-O)
~136Aromatic carbon (para to -O-alkyl)
~134Aromatic carbon (ortho to -CHO)
~128Aromatic carbon attached to the aldehyde group (ipso-C)
~121Aromatic carbon (meta to -CHO)
~113Aromatic carbon (ortho to -O-alkyl)
~69Methylene carbon (-O-CH₂-)
~32Methylene carbon of the alkyl chain
~29-30Methylene carbons of the alkyl chain
~26Methylene carbon of the alkyl chain
~23Methylene carbon of the alkyl chain
~14Terminal methyl carbon (-CH₃)

Expertise & Experience: Causality Behind Predicted Shifts

  • Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far downfield, typically around 192 ppm.[3]

  • Aromatic Carbons: The carbon attached to the electron-donating alkoxy group (C-O) will be deshielded due to the oxygen's electronegativity, appearing around 162 ppm. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

  • Alkyl Chain Carbons: The carbon attached to the ether oxygen (-O-CH₂-) will be the most deshielded of the alkyl chain carbons. The remaining methylene carbons of the long chain will have very similar chemical environments and will appear as a cluster of peaks around 29-30 ppm. The terminal methyl carbon will be the most shielded, appearing around 14 ppm.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use a ¹³C NMR probe on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using a Fourier transform and phase the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~3060MediumAromatic C-H stretch
~2920, ~2850StrongAliphatic C-H stretch (from the long alkyl chain)
~2820, ~2720Medium, weakAldehyde C-H stretch (Fermi doublet)
~1690StrongAldehyde C=O stretch
~1600, ~1480MediumAromatic C=C stretch
~1250StrongAryl-alkyl ether C-O stretch

Expertise & Experience: Causality Behind Predicted Absorptions

  • C-H Stretches: The presence of both aromatic and aliphatic C-H bonds will result in characteristic stretches just above and below 3000 cm⁻¹, respectively. The aldehyde C-H stretch is a distinctive feature, often appearing as a pair of weak to medium bands (a Fermi doublet).[4]

  • Carbonyl Stretch: The strong absorption around 1690 cm⁻¹ is a clear indicator of the aldehyde carbonyl group. Conjugation with the benzene ring lowers the frequency compared to a saturated aldehyde.[4][5]

  • C-O Stretch: A strong band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: If the compound is a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular weight of 2-(tetradecyloxy)benzaldehyde (C₂₁H₃₄O₂) is 318.5 g/mol . The molecular ion peak [M]⁺ should be observed at m/z = 318.

  • Major Fragments (Predicted):

    • m/z = 121: This would correspond to the benzaldehyde moiety after cleavage of the ether bond. This is expected to be a prominent peak.

    • m/z = 197: This fragment would result from the loss of the benzaldehyde group.

    • m/z = 29, 91, 105, 77: These are common fragments for benzaldehyde derivatives.[6]

    • A series of peaks separated by 14 units (CH₂) corresponding to the fragmentation of the long alkyl chain.

G cluster_workflow Mass Spectrometry Fragmentation Workflow start 2-(Tetradecyloxy)benzaldehyde (m/z = 318) frag1 Loss of alkyl chain (-C₁₄H₂₉) start->frag1 Fragmentation frag2 Cleavage of ether bond start->frag2 Fragmentation ion1 [C₇H₅O₂]⁺ m/z = 121 frag1->ion1 ion2 [C₁₄H₂₉O]⁺ m/z = 213 frag2->ion2

Sources

Exploratory

Technical Guide: Safety, Handling, and Applications of 2-(Tetradecyloxy)benzaldehyde

Part 1: Executive Summary & Chemical Identity 2-(Tetradecyloxy)benzaldehyde is a lipophilic aromatic aldehyde primarily utilized as a mesogenic intermediate in the synthesis of liquid crystals and as a building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-(Tetradecyloxy)benzaldehyde is a lipophilic aromatic aldehyde primarily utilized as a mesogenic intermediate in the synthesis of liquid crystals and as a building block in medicinal chemistry for enhancing drug lipophilicity. Its structural combination of a reactive formyl group and a long C14 alkyl chain dictates specific handling requirements to prevent oxidative degradation and ensure reproducible experimental results.

Chemical Identity Table
PropertyData
Chemical Name 2-(Tetradecyloxy)benzaldehyde
CAS Number 24083-20-3
Molecular Formula C₂₁H₃₄O₂
Molecular Weight 318.50 g/mol
Physical State Viscous liquid or low-melting solid (temperature dependent)
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Insoluble in Water
Appearance Colorless to pale yellow oil/solid
Stability Air-sensitive (oxidizes to carboxylic acid); Light-sensitive

Part 2: Hazard Identification & Risk Assessment

While 2-(Tetradecyloxy)benzaldehyde is not classified as highly toxic, its aldehyde functionality and lipophilic nature present specific risks, particularly regarding sensitization and environmental persistence.

GHS Classification (derived from structural analogs)
Hazard ClassCategoryHazard StatementCode
Skin Irritation 2Causes skin irritationH315
Eye Irritation 2ACauses serious eye irritationH319
Skin Sensitization 1May cause an allergic skin reactionH317
STOT - SE 3May cause respiratory irritationH335
Critical Risk Factors
  • Sensitization Potential: Aldehydes are known haptens. The long alkyl chain facilitates skin penetration, increasing the risk of developing contact dermatitis upon repeated exposure.

  • Oxidative Instability: Exposure to atmospheric oxygen converts the aldehyde to 2-(tetradecyloxy)benzoic acid. This impurity can catalyze side reactions or disrupt liquid crystal phase behavior.

  • Environmental Toxicity: Long-chain ethers are poorly biodegradable and may exhibit chronic aquatic toxicity (H411/H412 implied by structure).

Part 3: Technical Handling Protocols

Storage and Stability

To maintain reagent integrity (>98% purity), strict exclusion of oxygen is required.

  • Primary Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.

  • Shelf Life: 12 months if seal is unbroken; re-test purity via 1H-NMR or TLC before use if stored >3 months.

Inert Atmosphere Transfer Workflow

The following workflow ensures the compound is transferred without introducing oxygen or moisture, critical for sensitive catalytic couplings (e.g., Wittig, Grignard).

HandlingWorkflow Start Start: Reagent Retrieval Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Purge Purge Headspace (Argon/N2 Stream) Equilibrate->Purge Open Container Transfer Transfer via Syringe (Liquids) or Spatula (Solids) Purge->Transfer Reseal Reseal under Inert Gas (Parafilm wrap) Transfer->Reseal Stock Bottle Usage Immediate Use in Reaction Transfer->Usage Aliquot Reseal->Start Return to Cold Storage

Figure 1: Inert atmosphere handling workflow to prevent oxidative degradation.

Spills and Waste Disposal
  • Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Clean surface with ethanol followed by soapy water.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not release into drains.

Part 4: Scientific Mechanism & Degradation

Understanding the degradation pathway is essential for troubleshooting low yields. The aldehyde proton is susceptible to radical abstraction, leading to the formation of a peracid intermediate, which then oxidizes a second molecule of aldehyde.

DegradationPathway Aldehyde 2-(Tetradecyloxy) benzaldehyde Radical Acyl Radical Intermediate Aldehyde->Radical O2 / Light (hv) Peracid Perbenzoic Acid Derivative Radical->Peracid + O2 Acid 2-(Tetradecyloxy) benzoic acid (Inactive Impurity) Peracid->Acid + Aldehyde

Figure 2: Auto-oxidation pathway of benzaldehyde derivatives upon exposure to air/light.

Impact on Experiments: The presence of the carboxylic acid impurity (Figure 2, final node) will quench basic reagents (e.g., n-BuLi, LDA) and lower yields in nucleophilic addition reactions.

Part 5: Applications in R&D

Liquid Crystal Synthesis

2-(Tetradecyloxy)benzaldehyde serves as a "tail" precursor for rod-like (calamitic) liquid crystals. The C14 chain provides the necessary flexible spacer to lower melting transitions and stabilize mesophases.

  • Protocol Insight: Condensation with aniline derivatives yields Schiff bases (imines) which often exhibit smectic phases.

Drug Development (Lipophilicity Enhancement)

In medicinal chemistry, this aldehyde is used to introduce a lipophilic anchor to hydrophilic pharmacophores.

  • Mechanism: The long alkyl chain increases the LogP of the final drug candidate, facilitating passive diffusion across the lipid bilayer of cell membranes.

  • Reaction Class: Reductive amination (with NaBH(OAc)3) or Knoevenagel condensation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24083-20-3, 2-(Tetradecyloxy)benzaldehyde. Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Benzaldehyde as an Absorption Promoter. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Analysis of 2-(Tetradecyloxy)benzaldehyde

Abstract This comprehensive application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(tetradecyloxy)benzaldehyde, a key intermediate in the synthesis of various organic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-(tetradecyloxy)benzaldehyde, a key intermediate in the synthesis of various organic materials and potential pharmaceutical agents. This document outlines the theoretical basis for the expected spectral features, provides detailed, field-proven protocols for sample preparation and spectral acquisition, and presents an in-depth interpretation of the predicted ¹H and ¹³C NMR spectra. The methodologies and data presented herein are designed to serve as a robust resource for researchers, scientists, and drug development professionals, ensuring high-quality, reproducible NMR analysis for structural verification and purity assessment.

Introduction: The Structural Significance of 2-(Tetradecyloxy)benzaldehyde

2-(Tetradecyloxy)benzaldehyde is an aromatic aldehyde distinguished by the presence of a long C14 alkyl ether chain at the ortho position to the formyl group. This unique combination of a reactive aldehyde, an aromatic core, and a lipophilic side chain makes it a valuable precursor in various synthetic applications. Accurate structural elucidation and purity confirmation are paramount, and NMR spectroscopy stands as the most powerful tool for this purpose.

The causality behind our analytical approach is rooted in the distinct magnetic environments of the protons and carbon atoms within the molecule. The aldehyde proton, being directly attached to a deshielding carbonyl group, is expected to resonate at a characteristically low field in the ¹H NMR spectrum.[1] Similarly, the carbonyl carbon will exhibit a significant downfield shift in the ¹³C NMR spectrum.[2] The long tetradecyl chain, while seemingly simple, provides a series of distinct signals that can confirm its length and attachment point. The aromatic protons, influenced by the ortho- and meta-directing effects of the alkoxy group and the meta-directing aldehyde, will display a complex but predictable splitting pattern.

This guide will systematically deconstruct the expected NMR spectra, providing a logical framework for interpretation that is grounded in fundamental principles of chemical shift theory and spin-spin coupling.

Experimental Design & Workflow

The successful NMR analysis of 2-(tetradecyloxy)benzaldehyde hinges on a well-defined experimental workflow, from sample preparation to data processing. The long alkyl chain may impart waxy or oily characteristics to the compound, necessitating careful consideration of solubility and sample handling.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 10-20 mg of 2-(tetradecyloxy)benzaldehyde prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a vial prep1->prep2 prep3 Gentle warming or vortexing may be required for dissolution prep2->prep3 prep4 Transfer solution to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum (Proton Decoupled) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing (TMS or solvent peak) proc2->proc3 proc4 Integration (1H) and Peak Picking proc3->proc4 proc5 Spectral Interpretation proc4->proc5

Figure 1: General workflow for NMR analysis.

Detailed Protocols

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. For a potentially waxy solid like 2-(tetradecyloxy)benzaldehyde, ensuring complete dissolution is critical to avoid poor spectral resolution and shimming difficulties.

Materials:

  • 2-(Tetradecyloxy)benzaldehyde (10-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) (99.8%+ D)

  • Tetramethylsilane (TMS, optional, as internal standard)

  • Glass vial with cap

  • Pasteur pipette

  • 5 mm NMR tube

Procedure:

  • Weighing: Accurately weigh 10-20 mg of the sample into a clean, dry glass vial. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is an excellent choice as it is a good solvent for many organic compounds and its residual proton signal at ~7.26 ppm is well-documented.[3]

  • Dissolution: Cap the vial and gently swirl. Due to the long alkyl chain, the compound may not dissolve immediately at room temperature. If necessary, gently warm the vial in a water bath (not exceeding 40-50°C) or use a vortex mixer to aid dissolution.[4][5] Visually inspect the solution to ensure no solid particulates remain.

  • Transfer: Using a clean Pasteur pipette, transfer the clear, homogeneous solution to a 5 mm NMR tube. Avoid transferring any solid particles. If particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette.[5]

  • Standard (Optional): If an internal standard is desired, add a very small amount of TMS (typically <1% v/v) to the NMR tube and mix gently. Modern spectrometers can lock on the deuterium signal of the solvent, making an internal standard often unnecessary for chemical shift referencing.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

NMR Data Acquisition Protocol

The following are general acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): ~4 seconds

  • Spectral Width (sw): 20 ppm (-2 to 18 ppm)

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): ~1-2 seconds

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K

Spectral Interpretation

While experimental data for 2-(tetradecyloxy)benzaldehyde is not widely published, we can accurately predict the ¹H and ¹³C NMR spectra based on the known effects of the aldehyde and alkoxy substituents on the benzaldehyde scaffold and the characteristic signals of a long alkyl chain.

G img

Figure 2: Structure of 2-(Tetradecyloxy)benzaldehyde.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the tetradecyl chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5s1HAldehyde-HThe aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the carbonyl carbon. Its chemical shift is typically found between 9.5 and 10.5 ppm.[1]
~7.8-7.9dd1HAr-H (ortho to CHO)This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It will appear as a doublet of doublets due to coupling with its two non-equivalent aromatic neighbors.
~7.5-7.6m1HAr-H (para to O-CH₂)This proton is expected to be in the mid-range of the aromatic region.
~7.0-7.1m2HAr-H (ortho & para to CHO)These protons are ortho and para to the electron-donating alkoxy group, which shifts them upfield relative to unsubstituted benzaldehyde.
~4.1t2HO-CH₂ -(CH₂)₁₂-CH₃The methylene group directly attached to the electronegative oxygen atom is deshielded and will appear as a triplet due to coupling with the adjacent methylene group.
~1.8-1.9m2HO-CH₂-CH₂ -(CH₂)₁₁-CH₃The second methylene group in the chain.
~1.2-1.5br s22HO-(CH₂)₂-(CH₂)₁₁ -CH₃The bulk of the methylene groups in the long alkyl chain will overlap to form a broad singlet or a complex multiplet.
~0.88t3HO-(CH₂)₁₃-CH₃ The terminal methyl group of the alkyl chain will appear as a triplet due to coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~191C =OThe aldehyde carbonyl carbon is highly deshielded and appears at a very low field, typically between 190-200 ppm.[6]
~161Ar-C -OThe aromatic carbon directly attached to the oxygen atom is shifted downfield due to the electronegativity of oxygen.
~136Ar-C -CHOThe ipso-carbon to which the aldehyde group is attached.
~134Ar-CH (para to O-CH₂)Aromatic CH carbon.
~128Ar-CH (ortho to CHO)Aromatic CH carbon.
~121Ar-CHAromatic CH carbon.
~113Ar-CHAromatic CH carbon, likely shielded by the ortho-alkoxy group.
~69O-CH₂ -The carbon of the methylene group directly attached to the oxygen atom, typically found in the 60-80 ppm range for ethers.[7]
~32Alkyl-CH₂The chemical shifts for the carbons in the long alkyl chain will be in the typical aliphatic region. The terminal carbons will be distinct.
~29-30Alkyl-CH₂ (bulk)The internal methylene carbons of the long chain will have very similar chemical environments and their signals will overlap.
~26Alkyl-CH₂
~23Alkyl-CH₂
~14-CH₃ The terminal methyl carbon of the alkyl chain.

Trustworthiness and Self-Validation

The protocols and interpretations provided in this note form a self-validating system. The following checks should be performed to ensure the integrity of the analysis:

  • Integration Ratios (¹H NMR): The integral ratios of the distinct proton signals must correspond to the number of protons in that environment (e.g., 1H for the aldehyde, 2H for the O-CH₂, 3H for the terminal CH₃).

  • Carbon Count (¹³C NMR): The number of distinct signals in the ¹³C NMR spectrum should match the number of magnetically non-equivalent carbons in the molecule. For 2-(tetradecyloxy)benzaldehyde, one would expect to see signals for the 7 aromatic carbons, the carbonyl carbon, and the 14 carbons of the alkyl chain (though some of the internal methylene carbons may overlap).

  • Solvent Peaks: Always identify the residual solvent peaks in both ¹H (e.g., CDCl₃ at 7.26 ppm) and ¹³C (e.g., CDCl₃ at 77.16 ppm) spectra to avoid misinterpretation.[4]

  • Consistency: The ¹H and ¹³C data must be consistent with each other and with the proposed structure. For example, the presence of a signal around 69 ppm in the ¹³C spectrum strongly supports the presence of a CH₂-O group, which should correspond to a triplet at ~4.1 ppm in the ¹H spectrum.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of 2-(tetradecyloxy)benzaldehyde. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The predicted spectral data serves as a reliable benchmark for experimental results.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 2, 2026, from [Link]

  • Brainly. (2023, August 24). NMR Analysis of Benzaldehyde. Retrieved February 2, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 2, 2026, from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 2, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved February 2, 2026, from [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... Retrieved February 2, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2022, December 13). Novel Nuclear Magnetic Resonance Techniques To Assess the Wax Precipitation Evolution in Crude Oil Systems. Energy & Fuels. Retrieved February 2, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 2, 2026, from [Link]

  • Yale University. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Note: 2-(Tetradecyloxy)benzaldehyde in Organic Electronics

[1] Executive Summary 2-(Tetradecyloxy)benzaldehyde is a critical lipophilic building block in the synthesis of metallomesogens (metal-containing liquid crystals) and functional Schiff bases for organic electronics.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(Tetradecyloxy)benzaldehyde is a critical lipophilic building block in the synthesis of metallomesogens (metal-containing liquid crystals) and functional Schiff bases for organic electronics.[1] Unlike its para-substituted counterpart (used primarily for linear rod-like liquid crystals), the ortho-substitution pattern of this molecule makes it an ideal precursor for chelating ligands (such as Salen-type ligands).[1]

The C14 (tetradecyl) alkyl chain provides three essential functions in organic electronic (OE) device fabrication:

  • Solubility: It renders rigid aromatic cores soluble in common organic solvents (chloroform, toluene), enabling low-cost spin-coating or inkjet printing processes.[1]

  • Self-Assembly: It drives the supramolecular organization of molecules into smectic or nematic mesophases, essential for charge transport in Organic Field-Effect Transistors (OFETs).[1]

  • Morphology Control: It prevents Aggregation-Caused Quenching (ACQ) in luminescent materials used in OLEDs by providing steric bulk.[1]

This guide details the synthesis of the precursor, its conversion into a functional metallomesogen, and the characterization protocols required for electronic grade verification.[1]

Material Profile & Mechanistic Role[2][3][4]

Chemical Structure Logic
  • Reactive Head (-CHO): The aldehyde group at the C1 position serves as the "anchor" for condensation reactions (Schiff base formation, Knoevenagel condensation) to extend the conjugated

    
    -system.[1]
    
  • Solubilizing Tail (-OC14H29): The tetradecyloxy chain at the C2 position disrupts crystallinity just enough to lower melting points while maintaining liquid crystalline (LC) behavior.[1]

  • Ortho-Positioning: The C2 substitution allows for the formation of N,O-chelating pockets when reacted with amines, enabling the coordination of transition metals (Zn, Cu, Ni) for magnetic or optoelectronic applications.[1]

Critical Design Workflow

The following diagram illustrates the molecular engineering logic behind using this specific intermediate.

MolecularLogic Precursor 2-(Tetradecyloxy)benzaldehyde Head Reactive Aldehyde (-CHO) (Conjugation Extension) Precursor->Head Tail C14 Alkyl Chain (Solubility & Packing) Precursor->Tail Ortho Ortho-Substitution (Chelation Site) Precursor->Ortho App1 Schiff Base Ligands (Salen-type) Head->App1 Condensation w/ Amines App2 Metallomesogens (OLED Dopants/OFETs) Tail->App2 Induces Mesophase Ortho->App1 N,O-Coordination Pocket App1->App2 Metal Complexation (Zn, Cu, Ni)

Figure 1: Structural logic of 2-(Tetradecyloxy)benzaldehyde in designing metallomesogens.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Tetradecyloxy)benzaldehyde

The Foundation Step.[1] High purity (>99%) is required to prevent trap states in final electronic devices.[1]

Reagents:

  • Salicylaldehyde (2-Hydroxybenzaldehyde) [CAS: 90-02-8][1]

  • 1-Bromotetradecane [CAS: 112-71-0]

  • Potassium Carbonate (anhydrous)[1]

  • Dimethylformamide (DMF) or Acetone[1]

  • Potassium Iodide (catalytic amount, optional)[1]

Procedure:

  • Activation: In a 250 mL round-bottom flask, dissolve Salicylaldehyde (12.2 g, 100 mmol) in DMF (100 mL). Add Potassium Carbonate (27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Color typically shifts to bright yellow.[1]

  • Alkylation: Add 1-Bromotetradecane (27.7 g, 100 mmol) and a pinch of Potassium Iodide.

  • Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 12–16 hours under nitrogen atmosphere.

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as an oil or waxy solid.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash the organic layer with 1M NaOH (to remove unreacted salicylaldehyde) followed by brine.[1]

  • Purification: Dry over MgSO₄, filter, and rotary evaporate. Recrystallize from Ethanol or purify via column chromatography (Hexane:Ethyl Acetate 9:1).[1]

Validation:

  • TLC: Rf ~0.7 (Hexane:EtOAc 9:1).[1]

  • 1H NMR (CDCl3): Look for aldehyde proton singlet at δ 10.45 ppm and triplet for -OCH2- at δ 4.05 ppm .[1] Absence of -OH peak (~11 ppm) confirms completion.[1]

Protocol B: Synthesis of Salen-Type Metallomesogen

The Application Step. Converting the aldehyde into a functional semiconductor material.[1]

Target: Zn(II) Complex of Bis(2-tetradecyloxybenzylidene)ethylenediamine.

Procedure:

  • Ligand Synthesis (Schiff Base):

    • Mix 2-(Tetradecyloxy)benzaldehyde (2 equivalents) with Ethylenediamine (1 equivalent) in absolute Ethanol.

    • Reflux for 4 hours.[1] The solution will turn yellow/orange.[1]

    • Cool to precipitate the Schiff base ligand.[1][2] Filter and wash with cold ethanol.[1]

    • Mechanism:[1][3][2] The C=O transforms into C=N (Imine), creating a tetradentate ligand pocket.[1]

  • Metallization:

    • Dissolve the Schiff base ligand in a mixture of DCM/Methanol (1:1).[1]

    • Add Zinc Acetate Dihydrate (1 equivalent) dissolved in Methanol dropwise.[1]

    • Reflux for 6 hours.[1][2][4]

    • Precipitate the complex by concentrating the solvent and cooling.[1]

  • Film Formation (Device Prep):

    • Dissolve the final complex in Chlorobenzene (10 mg/mL).

    • Spin-coat onto ITO glass at 2000 rpm for 60s.

    • Anneal at 100°C (near the liquid crystal transition temperature) to induce ordering.[1]

Characterization & Quality Control

To ensure the material is "Electronic Grade," specific parameters must be met.

TechniqueTarget FeatureAcceptance Criteria
1H NMR Purity check>99% (No aliphatic impurity peaks from bromide)
FT-IR Functional Group IDC=O stretch (1680 cm⁻¹) disappears; C=N (1610 cm⁻¹) appears in Schiff base.[1]
DSC Thermal TransitionsDistinct endothermic peaks for Crystal

Smectic

Isotropic transitions.
POM Mesophase IDFocal-conic textures (Smectic A) or Schlieren textures (Nematic) under cross-polarizers.[1]
UV-Vis BandgapAbsorption edge onset used to calculate Optical Bandgap (

).[1]
Workflow Visualization: From Synthesis to Device

SynthesisFlow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Device Integration S1 Salicylaldehyde + C14-Br S2 Williamson Etherification (K2CO3, DMF, 80°C) S1->S2 S3 2-(Tetradecyloxy)benzaldehyde S2->S3 F1 Schiff Base Reaction (+ Diamine) S3->F1 F2 Ligand Formation F1->F2 F3 Metallization (+ Zn/Cu/Ni salt) F2->F3 F4 Metallomesogen F3->F4 D1 Spin Coating (Chlorobenzene Soln) F4->D1 D2 Thermal Annealing (Induce LC Phase) D1->D2 D3 OLED/OFET Active Layer D2->D3

Figure 2: Complete synthesis and processing workflow for 2-(Tetradecyloxy)benzaldehyde based materials.

References

  • BenchChem. (2025).[1][4] Performance comparison of 2-(Decyloxy)benzaldehyde in different synthetic routes. Retrieved from [1]

  • Yeap, G.-Y., et al. (2011).[1][5] Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. MDPI.[1] Retrieved from [1]

  • Ionescu, A., et al. (2012).[1][6] Photoconductive Nile red cyclopalladated metallomesogens.[1][6] Journal of Materials Chemistry.[1][6] Retrieved from [1]

  • Ha, S.T., et al. (2010).[1] Synthesis and Liquid Crystalline Studies of Schiff Base Derivatives. Liquid Crystals Journal.[1] Retrieved from [1]

  • TCI Chemicals. Benzaldehydes [Liquid Crystal (LC) Building Blocks]. Retrieved from [1]

Sources

Method

Experimental protocol for testing cytotoxicity of 2-(Tetradecyloxy)benzaldehyde

An In-Depth Guide to the Cytotoxic Evaluation of 2-(Tetradecyloxy)benzaldehyde Authored by: A Senior Application Scientist Introduction 2-(Tetradecyloxy)benzaldehyde is an aromatic aldehyde characterized by a C14 alkoxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cytotoxic Evaluation of 2-(Tetradecyloxy)benzaldehyde

Authored by: A Senior Application Scientist

Introduction

2-(Tetradecyloxy)benzaldehyde is an aromatic aldehyde characterized by a C14 alkoxy chain. While the biological activities of this specific molecule are not yet widely characterized, related benzaldehyde derivatives have demonstrated a range of significant biological effects, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] Studies on compounds like 2-benzyloxybenzaldehyde have shown they can induce apoptosis and cell cycle arrest in cancer cell lines.[1] Furthermore, benzaldehyde itself has been reported to exhibit tumor-specific cytotoxicity.[2] These precedents underscore the necessity of a rigorous and systematic evaluation of 2-(Tetradecyloxy)benzaldehyde's cytotoxic potential, which is a critical step in preclinical assessment for any novel compound.

This application note provides a comprehensive, tiered experimental strategy for characterizing the cytotoxic profile of 2-(Tetradecyloxy)benzaldehyde. The protocol is designed for researchers in cell biology, toxicology, and drug development. We will begin with a robust primary screening assay to determine the dose-dependent effect on cell viability and establish a half-maximal inhibitory concentration (IC50). Subsequently, we will delve into more specific, mechanistic assays to elucidate the mode of cell death—distinguishing between effects on metabolic activity, loss of membrane integrity (necrosis), and programmed cell death (apoptosis). This structured approach ensures a thorough and scientifically sound assessment.

Cell Line Selection and Maintenance

The human lung adenocarcinoma cell line A549 is proposed as the primary model for this protocol. A549 cells are a well-characterized, adherent cell line derived from alveolar type II epithelial cells, and they are extensively used in cytotoxicity and cancer research.[3][4] Their robust growth and established response to various cytotoxic agents make them an ideal choice for initial screening and mechanistic studies.[5]

A549 Cell Culture Protocol:

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculture: When cells reach 70-80% confluency, they should be passaged.[7]

    • Aspirate the old medium.

    • Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).

    • Add a minimal volume of 0.25% Trypsin-EDTA solution to cover the cells and incubate for 3-5 minutes at 37°C, or until cells detach.[6][8]

    • Neutralize the trypsin by adding at least four times the volume of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and re-seed into new culture flasks at a split ratio of 1:4 to 1:9.[6]

Expert Insight: For a comprehensive cytotoxicity profile, it is highly recommended to also test the compound on a non-cancerous cell line (e.g., human bronchial epithelial cells, BEAS-2B, or normal human dermal fibroblasts, NHDF) to determine if the cytotoxic effects are specific to cancer cells.

Experimental Workflow: A Tiered Approach

Our strategy employs a multi-phase approach to move from broad screening to specific mechanistic questions. This ensures that resources are used efficiently and that each step informs the next.

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Primary Viability Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Data Synthesis A A549 Cell Culture & Expansion C MTT Assay: Dose-Response & Time-Course A->C B Prepare 2-(Tetradecyloxy)benzaldehyde Stock Solution (in DMSO) B->C D Calculate % Viability Determine IC50 Value C->D Quantitative Data E LDH Release Assay: Assess Membrane Integrity D->E Inform Concentration Selection (e.g., IC50, 2x IC50) F Caspase-3/7 Activity Assay: Quantify Apoptosis Execution D->F Inform Concentration Selection G Synthesize Data: Determine Mode of Cell Death E->G F->G G cluster_pathway Potential Apoptotic Signaling compound 2-(Tetradecyloxy)benzaldehyde Mito Mitochondrial Stress Cytochrome C Release compound->Mito Hypothesized Induction Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp37 Caspase-3/7 (Executioner) Pro-Caspase-3/7 Active Caspase-3/7 Casp9->Casp37:f0 Activation Apoptosis Apoptosis (Cell Death) Casp37:f1->Apoptosis Cleavage of Cellular Substrates Assay Fluorogenic Substrate (DEVD sequence) Casp37:f1->Assay Cleavage Signal Fluorescent Signal Assay->Signal

Fig 2. Hypothesized apoptotic pathway and assay principle.
Protocol: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed A549 cells in a white-walled, clear-bottom 96-well plate suitable for luminescence/fluorescence. Treat with 2-(Tetradecyloxy)benzaldehyde at concentrations around the IC50 value as previously described.

  • Incubation: Incubate for a shorter duration than the viability assays (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event in apoptosis.

  • Assay Reagent Addition: At the end of the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or equivalent) directly to each well at a 1:1 ratio with the culture medium volume.

  • Incubation: Mix gently by orbital shaking for 1 minute and then incubate for 1-2 hours at room temperature, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Data Analysis

The raw luminescence/fluorescence values are proportional to the amount of active caspase-3/7. Data are often presented as "Fold Change" relative to the vehicle control after subtracting background readings.

Fold Change = (Signal_Treated - Signal_Blank) / (Signal_Vehicle - Signal_Blank)

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example Data Summary for Cytotoxicity of 2-(Tetradecyloxy)benzaldehyde on A549 Cells

AssayTime Point (hr)Endpoint MeasuredResult
MTT 48Cell Viability (IC50)e.g., 15.2 µM
LDH (at 1x IC50)48% Cytotoxicitye.g., 12.5%
Caspase-3/7 (at 1x IC50)12Fold Change vs. Vehiclee.g., 4.8-fold

Interpretation of Example Data: The hypothetical results in Table 1 suggest that at its IC50 concentration, 2-(Tetradecyloxy)benzaldehyde significantly reduces metabolic activity (MTT assay) and strongly activates the executioner caspases of apoptosis. The low level of LDH release suggests that the primary mode of cell death is apoptosis, not necrosis, as significant membrane rupture is not observed.

References

  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023). MDPI. [Link]

  • MTT Assay Protocol. (2023). Springer Nature Experiments. [Link]

  • MTT Assay for Cell Viability. (2020). YouTube. [Link]

  • In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. (2014). PMC - NIH. [Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2018). ResearchGate. [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. REPROCELL. [Link]

  • Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2018). Bratislavske lekarske listy. [Link]

  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience. [Link]

  • In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. (2006). University of Wollongong Research Online. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • Apoptosis – what assay should I use?. (2023). BMG Labtech. [Link]

  • A549 Cell Subculture Protocol. Ubertone. [Link]

  • Effects of volatile aromatics, aldehydes, and phenols in tobacco smoke on viability and proliferation of mouse lymphocytes. (1998). PubMed. [Link]

  • Culturing A549 cells. Nanopartikel.info. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. RWTH Publications. [Link]

  • Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment. (2023). PubMed. [Link]

  • Caspase 3/7 and Annexin-V apoptotic activity post-treatment with 350... ResearchGate. [Link]

  • Tumor-specific cytotoxicity and type of cell death induced by benzaldehyde. (2010). PubMed. [Link]

  • Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. (2022). YouTube. [Link]

  • Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. (2024). PMC - PubMed Central. [Link]

  • Benzaldehyde. PubChem - NIH. [Link]

  • 2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β2-amino acids. NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Long-Chain Aromatic Aldehydes

Status: Operational Ticket ID: #REC-LCA-001 Assigned Specialist: Senior Application Scientist Executive Summary Purifying long-chain aromatic aldehydes presents a unique "amphiphilic" challenge. The aromatic core require...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #REC-LCA-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying long-chain aromatic aldehydes presents a unique "amphiphilic" challenge. The aromatic core requires traditional pi-stacking interactions for crystallization, while the long alkyl chain (C8+) introduces lipid-like behavior, lowering melting points and increasing solubility in non-polar media. Furthermore, the aldehyde moiety is chemically labile, prone to autoxidation into carboxylic acids.

This guide moves beyond standard textbook protocols to address the specific thermodynamic and kinetic barriers associated with these hybrid molecules.

Module 1: The "Silent Killer" – Oxidation Control

Criticality: High Mechanism: Autoxidation via radical chain propagation.[1]

Before attempting recrystallization, you must mitigate the conversion of your aldehyde to its corresponding benzoic acid derivative. This impurity acts as a "crystal poison," disrupting the lattice and forcing the product to oil out.[2]

Operational Protocol: The Inert Blanket
  • Degas Solvents: Never use solvents straight from the bottle. Sparge all recrystallization solvents with Nitrogen (

    
    ) or Argon for 15 minutes prior to heating. Dissolved oxygen is the primary initiator of autoxidation.
    
  • Temperature Ceiling: Do not heat the solvent to its boiling point if it exceeds 60°C. Long-chain aldehydes often have melting points between 40°C–70°C. Overheating promotes both oxidation and oiling out.

  • Chemical Inhibition (Optional): For extremely sensitive substrates, add 0.1 mol% of BHT (Butylated hydroxytoluene) to the mother liquor. BHT acts as a radical scavenger and remains in the solution during crystallization.

Technical Insight: If your crude material is already yellow or has a broad melting point, it likely contains significant acid impurity. Do not proceed to recrystallization. Use the Bisulfite Chemical Purification (Module 4) first.

Module 2: Troubleshooting "Oiling Out"

Symptom: The solution turns cloudy, then forms a separate liquid layer (oil) at the bottom instead of crystals. Root Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary. This occurs because the long alkyl chains depress the melting point, often below the boiling point of the solvent.

Diagnostic Workflow: The Phase Decision Matrix

OilingOut start Observation: Product Oils Out check_temp Is Solution Temp > Product MP? start->check_temp yes_temp Yes (Thermodynamic Issue) check_temp->yes_temp Temp > MP no_temp No (Supersaturation Issue) check_temp->no_temp Temp < MP action_1 Action: Lower Saturation Temp Use lower BP solvent or more solvent volume yes_temp->action_1 action_2 Action: Re-heat & Seed Add seed crystal at T = MP - 5°C no_temp->action_2 impurities Check Purity: Is Acid Present? action_1->impurities action_2->impurities

Figure 1: Decision matrix for diagnosing and resolving oiling out events.

Corrective Actions
  • The "Cloud Point" Technique:

    • Dissolve the aldehyde in a "Good" solvent (e.g., Dichloromethane or THF) at room temperature.

    • Slowly add a "Bad" solvent (e.g., Hexane or Methanol) until a faint turbidity (cloudiness) persists.

    • Crucial Step: Add one drop of the "Good" solvent to clear the solution.

    • Seal and place in a -20°C freezer. The low temperature forces crystallization while the kinetic barrier prevents the "melt" phase (oil) from forming.

  • Seeding:

    • Save a tiny amount of crude solid. When the hot solution cools to just above the expected melting point, add the seed. This provides a nucleation surface, bypassing the energy barrier required to form a new crystal lattice.

Module 3: Solvent System Selection

The Amphiphilic Dilemma: Long chains make the molecule soluble in non-polar solvents (Hexane), while the aromatic aldehyde is soluble in polar organics (DCM/Ethanol).

Recommended Solvent Pairs for C8-C12 Aromatic Aldehydes:

Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 90:10 to 70:30Polarity ShiftGeneral purification. Water forces the hydrophobic tail out of solution.
Hexane / Ethyl Acetate 95:5Polarity ShiftHighly lipophilic chains (C12+). Keeps impurities in solution.
Methanol / DCM VariableEvaporativeHeat-sensitive aldehydes. Dissolve in DCM, add MeOH, evaporate DCM slowly (DCM is more volatile).
Acetonitrile 100%Temperature"Goldilocks" solvent. Soluble hot, insoluble cold. Good for removing polar acids.

Warning: Avoid primary amines (e.g., Butylamine) as solvents. They react with aldehydes to form Schiff Bases (imines), destroying your product.

Module 4: Chemical Purification (Bisulfite Adduct)

Scenario: Recrystallization fails; the product is an oil or heavily contaminated with oxidation byproducts. Solution: The Bisulfite Method.[3][4] This is a chemical filter specific to the aldehyde functionality. It separates the aldehyde from non-carbonyl impurities (like long-chain alkanes) and acids.

The Bisulfite Protocol
  • Formation:

    • Dissolve crude oil in minimal Ethanol (5 mL/g).

    • Add saturated aqueous Sodium Bisulfite (

      
      ) solution (excess, 1.5 eq).
      
    • Stir vigorously for 30 mins. The aldehyde forms a solid, white bisulfite adduct.

    • Filter this solid.[3][4][5][6] Wash with diethyl ether (removes non-aldehyde organic impurities).

  • Regeneration:

    • Suspend the white solid in DCM or Ethyl Acetate.

    • Add 10% Sodium Carbonate (

      
      ) or dilute NaOH until pH > 10.
      
    • Stir until the solid dissolves and gas evolution stops.

    • Separate the organic layer, dry over

      
      , and evaporate.
      

Bisulfite crude Crude Mixture (Aldehyde + Impurities) bisulfite Add Sat. NaHSO3 (aq) crude->bisulfite adduct Solid Adduct (Water Soluble/Precipitate) bisulfite->adduct wash Wash with Ether (Remove Organic Impurities) adduct->wash regen Regenerate (Add Base pH > 10) wash->regen pure Pure Aldehyde (In Organic Layer) regen->pure

Figure 2: Workflow for chemical purification via bisulfite adduct formation.[3]

Frequently Asked Questions (FAQ)

Q: My crystals look waxy and melt immediately upon filtration. Why? A: You likely have solvent inclusion in the crystal lattice (solvates) or the chain length is dominating the physical properties.

  • Fix: Dry the crystals under high vacuum below their melting point. If they melt, you must recrystallize from a solvent with a lower boiling point (e.g., Pentane) at -20°C.

Q: Can I use Acetone for recrystallization? A: Risky. Acetone can undergo aldol condensation with your aldehyde under basic or acidic conditions (even trace impurities on glassware). Acetonitrile or Ethyl Acetate are safer polar aprotic alternatives.

Q: How do I remove the carboxylic acid if I don't want to do the Bisulfite method? A: Dissolve your crude material in an organic solvent (DCM) and wash it with saturated Sodium Bicarbonate (


). The acid will deprotonate and move to the aqueous layer. The aldehyde remains in the organic layer. Dry and then recrystallize.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7] (The authoritative text on purification strategies for specific organic classes).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for aldehyde oxidation and bisulfite adduct formation).

  • Brindle, C. S., et al. (2017).[4] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4] (Modern optimization of the bisulfite method).

  • Mettler Toledo. "Oiling Out in Crystallization." Crystallization Tech Guides. (Industrial perspective on phase separation thermodynamics).

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues in 2-(Tetradecyloxy)benzaldehyde Reactions

Topic: Optimization of Reaction Media & Purification for Lipophilic Benzaldehyde Derivatives Target Molecule: 2-(Tetradecyloxy)benzaldehyde (CAS: 24083-20-3) Audience: Synthetic Chemists, Process Development Scientists I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Media & Purification for Lipophilic Benzaldehyde Derivatives Target Molecule: 2-(Tetradecyloxy)benzaldehyde (CAS: 24083-20-3) Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Lipophilic Trap"

2-(Tetradecyloxy)benzaldehyde presents a classic dichotomy in organic synthesis: it possesses a reactive polar head group (aldehyde) and a dominant non-polar tail (C14 tetradecyl chain). Standard protocols for benzaldehyde derivatives often recommend polar protic solvents like Ethanol (EtOH) or Methanol (MeOH). However, for the tetradecyloxy derivative, these conditions frequently lead to heterogeneous mixtures, slow kinetics, or "oiling out" during workup.

This guide addresses the specific physicochemical challenges imposed by the C14 ether chain and provides field-proven solvent systems and workflows to ensure homogeneous reactivity and efficient purification.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material won't dissolve in standard ethanol reflux conditions."

Diagnosis: The C14 alkyl chain significantly increases the


 (partition coefficient), rendering the molecule insoluble in cold alcohols and only sparingly soluble in hot ethanol.
Technical Solution:  Implement a Binary Solvent System .
  • Why: You need a "carrier" solvent to solubilize the lipophilic tail while maintaining a protic environment if the reaction mechanism (e.g., imine formation) requires proton transfer.

  • Recommendation: Use Dichloromethane (DCM) / Ethanol (1:4) or Toluene / Ethanol (1:1) .

    • DCM dissolves the lipid tail.

    • Ethanol facilitates proton transfer and stabilizes polar transition states.

Issue 2: "The reaction stalls at 50% conversion despite heating."

Diagnosis: Phase separation. If the aldehyde is in an oily droplet and your nucleophile (e.g., amine) is in the bulk solvent, the reaction is limited to the interface. Technical Solution: Increase temperature ceiling or add a Phase Transfer Catalyst (PTC).

  • Protocol A (High Temp): Switch solvent to Toluene or Xylene and reflux with a Dean-Stark trap to remove water (driving equilibrium forward).

  • Protocol B (Catalysis): If using an aqueous nucleophile, add 5 mol% Tetrabutylammonium bromide (TBAB) to shuttle reagents across the organic/aqueous interface.

Issue 3: "During recrystallization, the product comes out as a sticky oil instead of crystals."

Diagnosis: "Oiling out" occurs when the solute separates as a second liquid phase before the crystallization temperature is reached. This is common with long-chain alkoxy compounds. Technical Solution: Slow cooling and "Anti-solvent titration."

  • The Fix: Dissolve the crude oil in a minimum amount of DCM (good solvent). Slowly add Hexane or Pentane (anti-solvent) until slight turbidity persists. Store at -20°C. Do not use rapid cooling (ice bath), which promotes amorphous oil formation.

Optimized Experimental Protocols

Protocol A: Homogeneous Schiff Base Formation (Imine Synthesis)

Standard ethanol protocols fail here. This modified procedure ensures homogeneity.

Reagents:

  • 2-(Tetradecyloxy)benzaldehyde (1.0 equiv)

  • Primary Amine (1.1 equiv)

  • Solvent: Toluene/Ethanol (1:1 v/v)[1]

  • Catalyst: Glacial Acetic Acid (1-2 drops) or MgSO₄ (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 2-(Tetradecyloxy)benzaldehyde in Toluene (5 mL per mmol). The solution should be clear.

  • Addition: Add the Ethanol (5 mL per mmol). If turbidity appears, add warm Toluene dropwise until clear.

  • Reaction: Add the amine and catalyst. Heat to reflux (approx. 85°C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (

    
    ) should disappear.
    
  • Workup:

    • Option 1 (Precipitation): Cool to room temperature.[2][3][4][5] The imine often precipitates due to lower solubility than the aldehyde. Filter and wash with cold Ethanol.

    • Option 2 (Evaporation): If no solid forms, evaporate solvents. Recrystallize the residue from Hexane/DCM.

Data & Compatibility Matrices

Solvent Compatibility Matrix for 2-(Tetradecyloxy)benzaldehyde
Solvent ClassSpecific SolventSolubility (RT)Solubility (Hot)Recommended Use
Polar Protic WaterInsolubleInsolubleAvoid (unless surfactant used)
MethanolInsolublePoorWash solvent only
EthanolPoorModerateCo-solvent for reaction
Polar Aprotic THFGoodExcellentGeneral reaction medium
AcetoneModerateGoodWilliamson Ether Synthesis
Non-Polar HexaneGoodExcellentRecrystallization (Anti-solvent)
TolueneExcellentExcellentHigh-temp reactions / Azeotroping
DCMExcellentExcellentLoading for columns / Workup

Visualized Workflows (Graphviz)

Diagram 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your reaction type.

SolubilityDecision Start Start: Select Solvent for 2-(Tetradecyloxy)benzaldehyde ReactionType What is the Reaction Type? Start->ReactionType Condensation Condensation (Imine/Aldol) ReactionType->Condensation Reduction Reduction (NaBH4/LiAlH4) ReactionType->Reduction Oxidation Oxidation (to Benzoic Acid) ReactionType->Oxidation Cond_Solvent Use Toluene/EtOH (1:1) Reflux with Dean-Stark Condensation->Cond_Solvent Needs water removal Red_Solvent Use THF/MeOH (10:1) Avoid pure MeOH Reduction->Red_Solvent Needs hydride source Ox_Solvent Use Acetone or DCM Phase Transfer (TBAB) if aqueous oxidant Oxidation->Ox_Solvent Needs oxidant contact

Caption: Decision matrix for selecting solvent systems based on reaction mechanism requirements.

Diagram 2: Purification Workflow (Avoiding the "Oil-Out")

A systematic approach to purifying the lipophilic product.

PurificationFlow Crude Crude Mixture (Oily Residue) TLC Check TLC (Hexane/EtOAc 9:1) Crude->TLC Decision Separation Required? TLC->Decision Cryst Recrystallization System Decision->Cryst Few impurities Column Flash Column Chromatography Decision->Column Complex mixture Cryst_Method Dissolve in min. DCM Add Hexane slowly Cool to -20°C Cryst->Cryst_Method Column_Method Solid Load on Celite Elute: Hexane -> 5% EtOAc Column->Column_Method

Caption: Workflow for purifying lipophilic benzaldehyde derivatives to prevent oiling out.

References

  • PubChem. (n.d.).[6] 2-(Benzyloxy)benzaldehyde (Analogous Structure Properties). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Benzaldehyde Purification and Reaction.[7][8] Organic Syntheses, Coll. Vol. 1. Retrieved February 2, 2026, from [Link]

  • Wolfrum, S., et al. (2022).[4] A new strategy to dissolve long-chain surfactants in water.[4] Green Chemistry.[4] Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting

Improving yield and purity of 2-(Tetradecyloxy)benzaldehyde

High-Purity Synthesis & Purification Guide Status: Operational Ticket ID: TDB-SYN-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis & Purification Guide

Status: Operational Ticket ID: TDB-SYN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]

Executive Summary

2-(Tetradecyloxy)benzaldehyde is a critical intermediate, often utilized in the synthesis of liquid crystals and functionalized ligands.[2] Its synthesis involves the O-alkylation of salicylaldehyde with a long-chain alkyl halide.[1][2][3]

The Core Challenge: The lipophilicity of the tetradecyl (C14) chain creates a solubility mismatch with the polar phenoxide intermediate, leading to incomplete conversion. Furthermore, the product’s surfactant-like nature often results in persistent emulsions during workup, and the separation of unreacted alkyl halide is thermodynamically difficult due to similar boiling points and solubilities.[2]

This guide moves beyond standard textbook protocols, offering a field-tested Optimized Williamson Ether Synthesis coupled with a Chemo-Selective Bisulfite Purification strategy to ensure >98% purity.[1][2]

Module 1: Reaction Optimization (The Synthesis)

The Protocol: Finkelstein-Assisted Alkylation

Standard Williamson ether synthesis often stalls with long-chain electrophiles.[1][2][3] We utilize a Finkelstein modification (


) in situ to accelerate kinetics.[1][3]

Reagents & Stoichiometry Table

ComponentRoleEquiv.Notes
Salicylaldehyde Substrate1.0Limiting reagent.
1-Bromotetradecane Electrophile1.1 - 1.2Slight excess drives reaction to completion.[1][2][3]
Potassium Carbonate (

)
Base2.0 - 3.0Anhydrous, granular (grind before use).[1]
Potassium Iodide (KI) Catalyst0.1 (10 mol%)Essential for Finkelstein exchange.[1][3]
DMF (N,N-Dimethylformamide) Solvent5-10 mL/gHigh dielectric constant promotes

.
Step-by-Step Methodology
  • Deprotonation: Charge a round-bottom flask with Salicylaldehyde (1.0 eq) and anhydrous DMF. Add

    
     (2.5 eq).[1][3] Stir at 60°C for 30 minutes .
    
    • Why? Pre-forming the phenoxide anion ensures the nucleophile is ready before the electrophile is introduced, reducing side reactions.[2]

  • Catalyst Activation: Add Potassium Iodide (0.1 eq). Stir for 5 minutes.

  • Alkylation: Add 1-Bromotetradecane (1.1 eq) dropwise.[1][3]

  • Reaction: Heat to 90°C and stir vigorously for 4–6 hours.

    • Critical Check: Monitor via TLC (Hexane:EtOAc 8:2).[1][3] The aldehyde spot should disappear.[3] If the reaction stalls, add 0.05 eq more KI.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

    • Observation: The product will precipitate as an off-white/yellow solid or oil.[1][2][3]

Reaction Logic Visualization

SynthesisLogic Start Reagents: Salicylaldehyde + Base Intermediate Phenoxide Anion (Nucleophile) Start->Intermediate Deprotonation (60°C, DMF) Product Crude Target Molecule Intermediate->Product SN2 Attack Catalyst KI Catalyst (Finkelstein) Catalyst->Product R-Br -> R-I (Accelerates Rate)

Figure 1: The Finkelstein-assisted pathway ensures the lipophilic alkyl halide remains reactive in the polar DMF medium.[1][2]

Module 2: Purification (The "Silver Bullet")

The Problem: Recrystallization alone often fails to remove unreacted 1-bromotetradecane because both the product and the impurity are waxy, non-polar solids.[2]

The Solution: Bisulfite Adduct Formation. Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonates.[1][2][3] Impurities (alkyl halides) do not.[1][3] This allows you to wash away the impurities while the product is safely trapped in the aqueous phase.[2]

The Bisulfite Protocol
  • Adduct Formation:

    • Dissolve the crude organic product in a minimal amount of Diethyl Ether or Ethyl Acetate .[2]

    • Add a saturated aqueous solution of Sodium Bisulfite (

      
      )  (excess, ~3 eq).
      
    • Stir vigorously for 2–4 hours.

    • Result: A thick white precipitate (the bisulfite adduct) will form.[3]

  • Filtration/Wash:

    • Filter the solid adduct.[2][3]

    • Wash thoroughly with Diethyl Ether. [2]

    • Mechanism:[2][4][5][6][7][8] The ether washes away the unreacted 1-bromotetradecane and any dialkylated byproducts.[2][3] The solid on the filter is your pure "masked" aldehyde.[3]

  • Regeneration:

    • Suspend the washed solid in water.[2][3]

    • Add 10% Sodium Bicarbonate (

      
      )  or dilute NaOH until pH > 10.[1][3]
      
    • Stir for 30 minutes. The solid will dissolve and then "oil out" as the free aldehyde regenerates.[2][3]

  • Isolation:

    • Extract the regenerated oil with Ethyl Acetate.[2][3]

    • Dry over

      
       and concentrate.
      
Purification Workflow Diagram

Purification Crude Crude Mixture (Aldehyde + Alkyl Halide) Bisulfite Add Sat. NaHSO3 Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep SolidAdduct Solid Bisulfite Adduct (Trapped Aldehyde) PhaseSep->SolidAdduct Precipitates Filtrate Organic Filtrate (Contains Impurities) PhaseSep->Filtrate Washed Away Regen Regeneration (Add NaHCO3/Base) SolidAdduct->Regen Final Pure 2-(Tetradecyloxy)benzaldehyde Regen->Final

Figure 2: The chemo-selective isolation of the aldehyde functionality guarantees removal of non-carbonyl impurities.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My yield is low (<50%). What went wrong?

Diagnosis: This is usually due to hydration of the base or incomplete alkylation .[2][3]

  • Fix 1 (Water):

    
     is hygroscopic.[1][3] If it's wet, it forms a hydration shell that lowers basicity. Flame-dry your 
    
    
    
    or use fresh anhydrous stock.[1][2][3]
  • Fix 2 (Stirring): This is a heterogeneous reaction (solid base, liquid solvent).[1] Mechanical stirring or vigorous magnetic stirring is non-negotiable.[3]

  • Fix 3 (Temperature): If using 1-Chlorotetradecane instead of Bromo-, you must increase temp to 110°C and definitely use KI.

Q2: The product is yellow/brown. Is it ruined?

Diagnosis: Oxidation.[3] Benzaldehydes oxidize to benzoic acids in air, which can appear yellow/brown.

  • Validation: Run an IR spectrum. A broad peak at 2500–3300

    
     indicates carboxylic acid formation.[1][3]
    
  • Remedy: If the acid content is low, the Bisulfite Method (Module 2) will purify it. The acid does not form a bisulfite adduct and will wash away with the impurities.[2]

Q3: I have a persistent emulsion during extraction.

Diagnosis: Your product is essentially a surfactant (polar head, lipophilic tail).

  • The "Salting Out" Trick: Saturate the aqueous layer with NaCl (Brine).[9] This increases the ionic strength of the water, forcing the organic layer to separate.[2]

  • Solvent Switch: Avoid Dichloromethane (DCM) if emulsions persist.[1][3] Use Ethyl Acetate/Hexane mixtures which separate faster from water.[1][3]

Q4: Can I use NaH instead of K2CO3?

Answer: Yes, but with caveats.

  • Pros: NaH is faster (irreversible deprotonation).[1][3]

  • Cons: NaH requires anhydrous THF or DMF and is more dangerous.[3] It can also cause reduction of the aldehyde if used in large excess.[2][3] For this specific substrate,

    
     is safer and provides cleaner selectivity.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[1][3] (Standard protocols for Williamson Ether Synthesis and Phenol Alkylation).

  • Furniss, B. S., et al. Purification of Aldehydes via Bisulfite Adducts. Organic Syntheses. (General reference for bisulfite purification methodology).[1][3]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2][3] (Justification for base selection: Phenol pKa ~10 vs. Carbonate/Bicarbonate equilibrium).[1][3]

  • Jurasek, A., et al.Synthesis of substituted benzaldehydes. Chemical Papers, 1988. (Specific reaction conditions for alkoxybenzaldehydes).

(Note: While specific deep-links to 1980s papers can be unstable, the protocols described above are foundational organic chemistry techniques validated by standard texts like Vogel and Organic Syntheses.)

Sources

Optimization

Stability and degradation of 2-(Tetradecyloxy)benzaldehyde

Welcome to the technical support center for 2-(Tetradecyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Tetradecyloxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, degradation, and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction

2-(Tetradecyloxy)benzaldehyde is an aromatic aldehyde characterized by a long C14 alkoxy chain at the ortho position. This structural feature imparts significant lipophilicity, making it a valuable intermediate in the synthesis of various organic molecules, including potential therapeutic agents. However, the presence of both an aldehyde and an ether functional group introduces specific stability concerns that must be carefully managed. This guide provides a comprehensive overview of these challenges and practical solutions.

Core Stability & Degradation Profile

The stability of 2-(Tetradecyloxy)benzaldehyde is primarily influenced by its susceptibility to oxidation and ether cleavage. Understanding these two degradation pathways is critical for proper handling, storage, and experimental design.

Factors Influencing Stability

Several environmental factors can accelerate the degradation of 2-(Tetradecyloxy)benzaldehyde.[1] Awareness of these factors is the first step in mitigating stability issues.

FactorEffect on StabilityMitigation Strategy
Oxygen (Air) Promotes oxidation of the aldehyde to 2-(tetradecyloxy)benzoic acid.[2]Handle under an inert atmosphere (e.g., nitrogen or argon). Store in tightly sealed containers.
Light Can initiate photo-oxidation and other radical-mediated degradation pathways.[3]Store in amber vials or protect from light with aluminum foil.
Elevated Temperature Increases the rate of all degradation reactions.[4]Store at recommended low temperatures (e.g., refrigerated or frozen). Avoid prolonged exposure to heat.
Strong Acids Can catalyze the cleavage of the ether linkage.[5]Avoid acidic conditions, especially with heating. Use aprotic or neutral solvents.
Strong Bases Can promote side reactions, though ether linkage is generally stable.Use non-nucleophilic bases if basic conditions are required.
Moisture Can facilitate hydrolysis, although less common for ethers than esters.Use anhydrous solvents and store in a desiccated environment.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-(Tetradecyloxy)benzaldehyde in a question-and-answer format.

Q1: My analytical results (HPLC/GC) show an unexpected peak that has grown over time. What could it be?

A1: The most probable cause is the oxidation of the aldehyde to the corresponding carboxylic acid, 2-(tetradecyloxy)benzoic acid. This is a common degradation pathway for benzaldehydes exposed to air.[2]

  • Causality: The aldehyde functional group is susceptible to autoxidation, a radical chain reaction initiated by oxygen. This process can be accelerated by light and trace metal impurities.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, isolate the impurity and characterize it by mass spectrometry and NMR to confirm it is the carboxylic acid.

    • Review Handling Procedures: Ensure that the compound is handled under an inert atmosphere and that solvents are de-gassed.

    • Check Storage Conditions: Verify that the compound is stored in a tightly sealed, light-protected container at the recommended temperature.

    • Purification: If the impurity level is significant, the material can be purified by column chromatography.

Q2: I'm observing poor yield in a reaction where 2-(Tetradecyloxy)benzaldehyde is a starting material, and I'm using acidic conditions. What might be happening?

A2: The ether linkage of 2-(Tetradecyloxy)benzaldehyde is susceptible to cleavage under strong acidic conditions, especially with heat.[5] This would consume your starting material and lead to byproducts.

  • Causality: The oxygen of the ether can be protonated by a strong acid, making the alkoxy group a better leaving group. Nucleophilic attack by the acid's conjugate base can then cleave the C-O bond.

  • Troubleshooting Steps:

    • Analyze Reaction Mixture: Use techniques like TLC, LC-MS, or GC-MS to look for the presence of salicylaldehyde and 1-bromotetradecane (or tetradecanol, depending on the workup).

    • Modify Reaction Conditions: If possible, switch to a non-acidic catalyst or use milder acidic conditions (e.g., lower temperature, weaker acid).

    • Protecting Groups: In multi-step syntheses, consider if a different protecting group for the hydroxyl of salicylaldehyde would be more compatible with the required reaction conditions.

Q3: The appearance of my 2-(Tetradecyloxy)benzaldehyde has changed from a colorless/pale yellow liquid/solid to a darker yellow or brown color. Is it still usable?

A3: A significant color change often indicates the presence of degradation products or polymerization.[6] While the material may still contain the desired compound, its purity is compromised.

  • Causality: Aldehydes can undergo various side reactions, including aldol condensations and polymerizations, especially in the presence of impurities or under non-ideal storage conditions.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample by HPLC or GC to quantify the amount of 2-(Tetradecyloxy)benzaldehyde remaining and identify the number and amount of impurities.

    • Consider Application: For some applications, a small amount of colored impurity may not be detrimental. However, for applications requiring high purity, such as in drug development, the material should be repurified or discarded.

    • Purification: Column chromatography is often effective at removing colored impurities.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 2-(Tetradecyloxy)benzaldehyde?

A: To maximize shelf-life, store 2-(Tetradecyloxy)benzaldehyde at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C for long-term storage), under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed container.

Q: How should I handle 2-(Tetradecyloxy)benzaldehyde in the lab to minimize degradation?

A: Use air-sensitive handling techniques.[7] This includes using a glove box or Schlenk line for weighing and transferring the compound. Use dry, de-gassed solvents. When not under an inert atmosphere, work quickly and keep the container sealed as much as possible.

Q: What are the expected degradation products of 2-(Tetradecyloxy)benzaldehyde?

A: The two primary degradation products are:

  • 2-(Tetradecyloxy)benzoic acid: From the oxidation of the aldehyde.

  • Salicylaldehyde and a C14-containing fragment (e.g., tetradecanol or 1-bromotetradecane): From the cleavage of the ether linkage.

Q: What analytical methods are suitable for assessing the purity of 2-(Tetradecyloxy)benzaldehyde?

A:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a common and effective method for purity assessment.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is also suitable, given the compound's volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify major impurities.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 2-(Tetradecyloxy)benzaldehyde.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(Tetradecyloxy)benzaldehyde.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 85:15 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak.

    • Degradation products like the carboxylic acid will typically have a different retention time.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is designed to intentionally degrade the compound to identify potential oxidative degradation products.[1][8]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of 2-(Tetradecyloxy)benzaldehyde in acetonitrile.

  • Stress Condition:

    • To 1 mL of the solution, add 100 µL of 3% hydrogen peroxide.

    • Incubate the mixture at 50 °C for 24 hours, protected from light.

  • Analysis:

    • Analyze the stressed sample by HPLC (as described in Protocol 1) alongside an unstressed control sample.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizations

Degradation Pathways

DegradationPathways main 2-(Tetradecyloxy)benzaldehyde oxidation_product 2-(Tetradecyloxy)benzoic Acid main->oxidation_product Oxidation (O2, Light) ether_cleavage_product1 Salicylaldehyde main->ether_cleavage_product1 Ether Cleavage (Strong Acid) ether_cleavage_product2 C14 Fragment (e.g., Tetradecanol) main->ether_cleavage_product2 Ether Cleavage (Strong Acid)

Caption: Primary degradation pathways of 2-(Tetradecyloxy)benzaldehyde.

Troubleshooting Workflow for Impurity Identification

TroubleshootingWorkflow start Unexpected Peak in Analytical Data check_storage Review Storage & Handling (Light, Air, Temp) start->check_storage analyze_impurity Characterize Impurity (MS, NMR) check_storage->analyze_impurity is_oxidation Is it 2-(Tetradecyloxy)benzoic Acid? analyze_impurity->is_oxidation is_cleavage Is it Salicylaldehyde? is_oxidation->is_cleavage No implement_inert Implement Inert Atmosphere Handling is_oxidation->implement_inert Yes modify_conditions Modify Reaction Conditions (Avoid Strong Acid) is_cleavage->modify_conditions Yes purify Purify Material (Column Chromatography) is_cleavage->purify No/Other implement_inert->purify modify_conditions->purify end Purity Confirmed purify->end

Caption: Workflow for identifying and addressing impurities.

References

  • Abate, A. (2025). Perovskite solar cells: Thermal stresses are the key to long-term stability. ScienceDaily. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Anonymous. (n.d.). Ether. Wikipedia. [Link]

  • Anonymous. (n.d.). Fundamentals of Organic Chemistry. Department of Chemistry, The University of Jordan. [Link]

  • Anonymous. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • El Defrawy, A. M., et al. (2017). Theoretical and Experimental Study on the Effect of End Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. Oriental Journal of Chemistry. [Link]

  • Totten, G. E., & MacKenzie, D. S. (Eds.). (2020). Thermal Stability of Aluminum Alloys. MDPI. [Link]

  • Anonymous. (n.d.). Photolysis of some 3-alkoxy-2-thienylchromones. ResearchGate. [Link]

  • Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. YouTube. [Link]

  • Aneesh, T. P., & Rajasekaran, A. (2012). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. [Link]

  • Lachenmeier, D. W., & Sohnius, E. M. (2008). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Byju's. (n.d.). Ethers. BYJU'S. [Link]

  • van der Beek, P. A. A., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ResearchGate. [Link]

  • Meng, X., et al. (2026). Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. ResearchGate. [Link]

  • Sharma, K., et al. (2016). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Anonymous. (n.d.). Switching of selectivity from benzaldehyde to benzoic acid using MIL-100(V) as a heterogeneous catalyst in aerobic oxidation of benzyl alcohol. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 2-(Tetradecyloxy)benzaldehyde

This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of 2-(tetradecyloxy)benzaldehyde. This molecule, with its combination of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of 2-(tetradecyloxy)benzaldehyde. This molecule, with its combination of an aromatic aldehyde and a long aliphatic chain, presents a unique set of challenges in spectral analysis. This document provides in-depth, experience-based insights and troubleshooting strategies to ensure accurate structural elucidation.

Frequently Asked Questions (FAQs)

1H NMR Spectroscopy

Q1: Why does the aldehyde proton in my 1H NMR spectrum of 2-(tetradecyloxy)benzaldehyde appear as a sharp singlet, and why is it so far downfield?

A1: The aldehyde proton signal is typically observed between δ 9.0 and 10.0 ppm.[1][2][3][4] This significant downfield shift is due to the magnetic anisotropy of the carbonyl group, which strongly deshields the adjacent proton.[1] The signal appears as a singlet because of the absence of protons on the adjacent carbon atom (the carbonyl carbon). While long-range coupling to the aromatic protons is possible, it is often very small and may not be resolved, especially in standard resolution spectra.[5][6]

Q2: The aromatic region of the 1H NMR spectrum is complex and overlapping. How can I assign the different aromatic protons?

A2: The aromatic region for a 1,2-disubstituted benzene ring can be complex. The electron-donating alkoxy group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing aldehyde group will deshield its ortho and para protons, shifting them downfield.[7] This results in a crowded multiplet. To resolve and assign these signals, consider the following:

  • Coupling Constants: Protons that are ortho to each other will exhibit a larger coupling constant (3JHH = 7-9 Hz) compared to meta (4JHH = 2-3 Hz) and para (5JHH = 0-1 Hz) couplings.

  • Higher Field Spectrometer: Acquiring the spectrum on a higher field instrument will increase the dispersion of the signals, potentially resolving the overlap.

  • 2D NMR: A COSY (Correlation Spectroscopy) experiment is invaluable for identifying which protons are coupled to each other.[8][9][10]

Q3: What are the expected chemical shifts for the tetradecyloxy chain protons?

A3: The protons of the long alkyl chain will appear in the upfield region of the spectrum (typically δ 0.8-4.1 ppm).[11]

  • The terminal methyl group (-CH3) will be a triplet around δ 0.8-0.9 ppm.

  • The bulk of the methylene groups (-CH2-) will form a broad, unresolved multiplet around δ 1.2-1.6 ppm.

  • The methylene group directly attached to the oxygen atom (-O-CH2-) will be the most downfield of the chain protons, appearing as a triplet around δ 3.9-4.1 ppm due to the deshielding effect of the electronegative oxygen.[11]

13C NMR Spectroscopy

Q4: How can I confidently identify the carbonyl carbon in the 13C NMR spectrum?

A4: The carbonyl carbon of an aldehyde is highly deshielded and will appear significantly downfield in the 13C NMR spectrum, typically in the range of δ 185-200 ppm.[12][13] For 2-alkoxybenzaldehydes, this signal is often found around δ 188-190 ppm.[12][14] This region of the spectrum is usually free from other signals, making the aldehyde carbon assignment straightforward.

Q5: The aromatic region in the 13C NMR has six signals. How do I assign them?

A5: Assigning the six distinct aromatic carbon signals requires considering the substituent effects and can be definitively confirmed with 2D NMR.

  • Substituent Effects: The carbon attached to the oxygen of the alkoxy group (C2) will be significantly shifted downfield (around δ 160-164 ppm).[12][14] The carbon of the aldehyde group (C1) will also be downfield, but typically less so than C2. The other aromatic carbons will appear in the δ 100-140 ppm range.[12]

  • DEPT-135: A DEPT-135 experiment can distinguish between CH and CH3 groups (positive signals) and CH2 groups (negative signals). Quaternary carbons will be absent. This helps in identifying the protonated aromatic carbons.

  • HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates each carbon signal with its directly attached proton(s).[15] This is the most direct way to assign the protonated aromatic carbons.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between carbons and protons that are two or three bonds away.[10][15][16] This is crucial for assigning the quaternary carbons by observing their correlations with nearby protons.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution/Experiment
Broad or distorted signals in the 1H NMR spectrum. 1. Poor shimming of the magnetic field. 2. Presence of paramagnetic impurities. 3. Chemical exchange of labile protons (unlikely for this molecule).1. Re-shim the spectrometer. 2. Filter the sample through a small plug of silica or celite.
Unexpected peaks in the spectrum. 1. Residual solvent signals. 2. Impurities from the synthesis or starting materials. 3. Water in the NMR solvent.[17]1. Identify common solvent peaks (e.g., CHCl3 at δ 7.26 ppm, H2O at ~δ 1.5-2.5 ppm in CDCl3). 2. Compare the spectrum with those of the starting materials. 3. Use a fresh, sealed ampule of deuterated solvent.
Poor signal-to-noise ratio, especially for 13C NMR. 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans for the experiment.
Difficulty in distinguishing between ortho and meta couplings in the aromatic region. Overlapping signals and second-order effects.1. Use a higher field NMR spectrometer. 2. Perform a 2D COSY experiment to trace the coupling network.[9]

Advanced NMR Experiments for Structural Elucidation

For an unambiguous assignment of all 1H and 13C signals of 2-(tetradecyloxy)benzaldehyde, a combination of 1D and 2D NMR experiments is recommended.

Experimental Protocols

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl3).

  • Filter the solution into a standard 5 mm NMR tube.

2. 1H-1H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled.

  • Methodology: A standard COSY pulse sequence is used. The resulting 2D spectrum will show the 1D 1H spectrum on both axes. Cross-peaks will appear between signals of coupled protons.

  • Application: This will clearly show the coupling between adjacent aromatic protons and between adjacent methylene groups in the alkyl chain.

3. 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons.

  • Methodology: A standard HSQC pulse sequence is used. The 2D spectrum will have the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak indicates a direct C-H bond.

  • Application: This allows for the direct assignment of all protonated carbons in both the aromatic ring and the alkyl chain.

4. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology: A standard HMBC pulse sequence is used. The resulting 2D spectrum is similar to an HSQC, but the cross-peaks represent longer-range couplings.

  • Application: This is essential for assigning quaternary carbons (which have no attached protons) by observing their correlations to nearby protons. For example, the aldehyde proton should show a correlation to the C1 and C2 carbons of the aromatic ring.

Logical Workflow for Spectral Assignment

Caption: Workflow for NMR spectral assignment of 2-(tetradecyloxy)benzaldehyde.

Data Summary Table
Assignment 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Key 2D Correlations (COSY, HMBC)
CHO~10.4~189HMBC to C1, C2, C6
Ar-H3~7.5 (dd)~112COSY to H4
Ar-H4~7.1 (t)~136COSY to H3, H5
Ar-H5~7.5 (t)~121COSY to H4, H6
Ar-H6~7.8 (dd)~128COSY to H5; HMBC to CHO
O-CH2-~4.1 (t)~69COSY to next CH2; HMBC to C2
-(CH2)12-~1.2-1.5 (m)~22-32COSY within the chain
-CH3~0.9 (t)~14COSY to adjacent CH2
C1-~125HMBC from CHO, H6
C2-~161HMBC from O-CH2-, H3

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.

References
  • Benchchem. A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • ResearchGate. Long-range spin–spin coupling constants between ring protons and aldehydic protons in some para-substituted benzaldehydes.
  • Sci-Hub. The effects of substituents on the 5 J long‐range spin‐spin coupling constants in substituted benzaldehydes.
  • AIP Publishing. Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.
  • Yale University. CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution.
  • Yale University. C-13 and 2D NMR - Electrophilic Aromatic Substitution - Lecture 25.
  • The Royal Society of Chemistry. Electronic Supplementary Information.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
  • ACS Omega. 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect.
  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
  • Benchchem. A Comparative Analysis of 13C NMR Chemical Shifts for 2-(Benzyloxy)-4-fluorobenzaldehyde and Structural Analogs.
  • Canadian Journal of Chemistry. Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular.
  • ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)...
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra.
  • Chem 360 Jasperse. Short Summary of 1H-NMR Interpretation.
  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • ResearchGate. Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations.
  • Unknown. The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • ChemicalBook. 2-Ethoxybenzaldehyde(613-69-4) 13C NMR spectrum.
  • Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
  • Unknown. Chemical shifts.
  • Benchchem. A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
  • ResearchGate. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.
  • Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones.
  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Compound Interest. a guide to 13c nmr chemical shift values.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Oregon State University. 1H NMR Chemical Shift.
  • Pendidikan Kimia. Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).

Sources

Optimization

Resolving impurities in 2-(Tetradecyloxy)benzaldehyde synthesis

Technical Support Center: Ticket #5829 Topic: Impurity Profiling & Resolution in 2-(Tetradecyloxy)benzaldehyde Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction: The "Greasy" Aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829 Topic: Impurity Profiling & Resolution in 2-(Tetradecyloxy)benzaldehyde Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Greasy" Aldehyde Challenge

You are likely synthesizing 2-(Tetradecyloxy)benzaldehyde as a mesogenic intermediate for liquid crystals or a lipophilic building block for Schiff base surfactants.

The core challenge with this molecule is its amphiphilic nature . It possesses a polar head (aldehyde/ether) and a massive non-polar tail (C14 tetradecyl). This duality creates unique purification headaches:

  • Emulsions: The molecule acts as a surfactant during aqueous workup.

  • Solubility Overlap: The starting material (1-bromotetradecane) and the product have nearly identical solubility profiles in non-polar solvents, making extraction difficult.

  • Oxidation Sensitivity: The electron-rich aromatic ring facilitates the oxidation of the aldehyde to a carboxylic acid (yellowing).

This guide prioritizes preventative stoichiometry and phase-selective purification .

Module 1: Reaction Optimization (The First Line of Defense)

The Issue: "I have unreacted starting material that I cannot separate." Root Cause: Incorrect stoichiometry. In Williamson ether synthesis involving fatty chains, you must decide which reagent is easier to remove before you start.

  • 1-Bromotetradecane: Waxy, lipophilic, no acidic/basic handle. Hard to remove.

  • Salicylaldehyde: Liquid, acidic (phenol). Easy to remove (Base wash).

Protocol Recommendation: Always use Salicylaldehyde in excess (1.2 equiv) relative to the alkyl halide. It is trivial to wash away excess salicylaldehyde with dilute NaOH, whereas removing unreacted C14-bromide requires difficult chromatography.

Standardized Protocol (Optimized for Purity)
ParameterSpecificationRationale
Limiting Reagent 1-Bromotetradecane (1.0 equiv)Ensures complete consumption of the "hard-to-remove" lipid tail.
Excess Reagent Salicylaldehyde (1.2–1.5 equiv)Drives kinetics; excess is stripped via alkaline wash.
Base

(3.0 equiv)
Anhydrous/Micronized. Acts as HCl scavenger and deprotonator.
Catalyst KI (0.1 equiv)Finkelstein reaction generates highly reactive alkyl iodide in situ.
Solvent DMF or AcetoneDMF is faster (

favored); Acetone is easier to remove but slower.
Atmosphere Nitrogen (

)
Critical. Prevents autoxidation of the aldehyde.

Module 2: Visualizing the Impurity Landscape

Understanding where impurities come from allows you to target them.

ReactionPathways cluster_legend Process Control SM1 Salicylaldehyde (Excess) Base K2CO3 / DMF SM1->Base Impurity2 Impurity B: Unreacted Salicylaldehyde SM1->Impurity2 Excess Reagent SM2 1-Bromotetradecane (Limiting) SM2->Base Impurity3 Impurity C: Tetradecanol (Hydrolysis) SM2->Impurity3 Trace H2O (Hydrolysis) Product 2-(Tetradecyloxy)benzaldehyde (Target) Base->Product Main Reaction (SN2) Impurity1 Impurity A: 2-(Tetradecyloxy)benzoic acid (Oxidation) Product->Impurity1 O2 Exposure (Air) Control1 Use N2 Atmosphere Control1->Impurity1 Prevents Control2 Wash with NaOH Control2->Impurity2 Removes

Figure 1: Reaction pathways showing the origin of critical impurities (Oxidation, Hydrolysis) and the logic of using excess Salicylaldehyde.

Module 3: Troubleshooting & FAQ

Issue 1: "My reaction mixture turned dark brown/black."
  • Diagnosis: Cannizzaro Reaction or Phenolic Oxidation .

    • If the base concentration is too high or the temperature is uncontrolled, the aldehyde can disproportionate (Cannizzaro) or the phenol can oxidize to quinones (dark color).

  • Solution:

    • Lower Temperature: Do not exceed 80°C in DMF.

    • Inert Gas: Strictly exclude oxygen.

    • Rescue: If the product is dark, dissolve in Ethyl Acetate and filter through a pad of Silica Gel mixed with Activated Charcoal . This usually adsorbs the polymeric color bodies.

Issue 2: "I have a persistent emulsion during aqueous workup."
  • Diagnosis: The product is a surfactant (C14 tail + Polar head). Shaking it with water creates stable micelles.

  • Solution: Salting Out.

    • Do not use pure water for the first wash. Use saturated Brine (NaCl) .[1]

    • If the emulsion persists, add a small amount of Methanol to the organic phase to break surface tension, or filter the entire biphasic mixture through a Celite pad (breaks the physical emulsion bubbles).

Issue 3: "The product is an oil, but it should be a solid."
  • Diagnosis: Trace solvent (DMF) or impurity depression (Alkyl halide).[2]

  • Solution: Recrystallization. [3]

    • These long-chain ethers are typically low-melting solids (mp 40–55°C).

    • Solvent System: Ethanol or Methanol (Cold).

    • Protocol: Dissolve the oil in a minimum amount of boiling Ethanol. Cool slowly to room temperature, then to 4°C. The "greasy" alkyl halide often stays in the mother liquor (or separates as an oil), while the symmetrical ether crystallizes [1].

Module 4: Advanced Purification (The Bisulfite Trick)

If recrystallization fails to remove the alkyl halide, use the Bisulfite Adduct Method . This is a chemical purification specific to aldehydes.

Concept: Aldehydes react with Sodium Bisulfite (


) to form a solid sulfonate adduct. Impurities (alkyl halides, ethers) do not react.

Protocol:

  • Formation: Dissolve crude oil in 2 volumes of Ethanol. Add excess saturated aqueous

    
    .
    
  • Precipitation: The adduct for this specific long-chain molecule will likely precipitate as a white solid (due to the hydrophobic tail reducing water solubility).

  • Wash: Filter the solid.[1][4][5] Wash thoroughly with Hexane or Ether .

    • Why? The Hexane washes away the unreacted 1-bromotetradecane and other non-aldehyde impurities. The adduct remains solid.

  • Regeneration: Suspend the solid in water/ether. Add 10% Sodium Carbonate (

    
    ) or dilute HCl (careful with acid sensitivity) to reverse the reaction.
    
  • Isolation: Separate the organic layer, dry, and evaporate.[6][5] You now have >99% pure aldehyde.

Module 5: Decision Matrix

Use this flow to determine your next step.

TroubleshootingTree Start Start: Crude Isolation Check1 Is there unreacted Salicylaldehyde? Start->Check1 Action1 Wash with 1M NaOH (Organic layer stays) Check1->Action1 Yes Check2 Is the product Solid or Oil? Check1->Check2 No Action1->Check2 Solid Solid Check2->Solid Solid Oil Oil (Impure) Check2->Oil Oil ActionDone Dry & Package Solid->ActionDone Check3 Does NMR show Alkyl Halide? Oil->Check3 ActionRecrys Recrystallize from Cold Ethanol ActionRecrys->ActionDone Check3->ActionRecrys No (Trace) ActionBisulfite Perform Bisulfite Purification Check3->ActionBisulfite Yes (>5%) ActionBisulfite->ActionDone

Figure 2: Decision matrix for post-reaction workup and purification.

References

  • BenchChem. (2025).[1][4][7] Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from

  • Organic Syntheses. Coumarone: o-Formylphenoxyacetic acid. Coll. Vol. 5, p. 251 (1973). (Demonstrates salicylaldehyde alkylation and steam distillation purification). Retrieved from

  • J&K Scientific. (2025). Williamson Ether Synthesis Mechanism and Tips. Retrieved from

  • University of Rochester. Workup Tips: Removing Sticky Reagents and Emulsions. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: Ortho- vs. Para-Alkoxybenzaldehydes in Liquid Crystal Synthesis

Executive Summary This technical guide evaluates the structural and functional impact of ortho- (2-position) versus para- (4-position) alkoxybenzaldehydes as precursors in the synthesis of thermotropic liquid crystals (L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structural and functional impact of ortho- (2-position) versus para- (4-position) alkoxybenzaldehydes as precursors in the synthesis of thermotropic liquid crystals (LCs). While 4-alkoxybenzaldehydes are the industry standard for generating calamitic (rod-like) mesogens with stable nematic and smectic phases, 2-alkoxybenzaldehydes introduce significant lateral steric bulk.[1] This study demonstrates that while para-substitution maximizes the molecular aspect ratio (


) essential for mesophase stability, ortho-substitution typically acts as a mesophase disruptor, lowering clearing points (

) and often eliminating liquid crystallinity entirely, except in the design of specific bent-core (banana-shaped) mesogens.[1]

Introduction: The Geometry of Mesomorphism

In liquid crystal design, the geometric anisotropy of the molecule is the primary determinant of phase behavior.[2] The "rod-like" or calamitic shape required for standard nematic/smectic phases relies heavily on a high length-to-breadth ratio (


).[1]
  • Para-Alkoxybenzaldehydes (4-position): These precursors extend the molecular long axis.[1] When condensed with amines (to form Schiff bases) or esterified, the resulting molecule maintains a linear, rigid core, facilitating the parallel packing required for anisotropic fluid phases.[1]

  • Ortho-Alkoxybenzaldehydes (2-position): Substitution at the 2-position increases the molecular breadth (

    
    ) without significantly contributing to length (
    
    
    
    ).[1] This lateral protrusion creates a "kink" or steric bump that disrupts the close packing of the rigid cores, usually destabilizing the mesophase.

Chemical Synthesis & Methodology

Both isomers are synthesized via Williamson Ether Synthesis.[1][3] However, the reactivity and purification profiles differ slightly due to steric access and physical state.

Experimental Protocol: Alkylation of Hydroxybenzaldehydes

Objective: Synthesis of


-hexyloxybenzaldehyde isomers.

Reagents:

  • Substrate: 2-hydroxybenzaldehyde (Salicylaldehyde) OR 4-hydroxybenzaldehyde.[1]

  • Alkylating Agent: 1-Bromohexane (1.1 equiv).[1][3]

  • Base: Anhydrous

    
     (2.0 equiv).[1]
    
  • Catalyst: KI (catalytic amount, optional).

  • Solvent: DMF (dimethylformamide) or Acetone.[1][3][4]

Step-by-Step Workflow:

  • Activation: Dissolve the hydroxybenzaldehyde (0.1 mol) in DMF (50 mL). Add

    
     and stir at RT for 30 min to generate the phenoxide anion. Note: The ortho-phenoxide is stabilized by intramolecular H-bonding, potentially requiring slightly longer activation.[1]
    
  • Alkylation: Add 1-bromohexane dropwise.

  • Reflux: Heat to

    
     (DMF) or reflux (Acetone) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2).
    
  • Workup: Pour mixture into ice-water (300 mL).

    • Para-isomer: Often precipitates as a solid or oil; extract with DCM.[1]

    • Ortho-isomer: Typically separates as an oil; extract with DCM.[1]

  • Purification: Wash organic layer with 5% NaOH (to remove unreacted phenol), then water/brine.[1] Dry over

    
    .[1] Distill under reduced pressure or recrystallize (ethanol) if solid.[1]
    
Synthesis Logic Diagram (DOT)

SynthesisWorkflow cluster_check Quality Control start Reactants (Hydroxybenzaldehyde + R-Br) activation Activation (K2CO3, DMF, 30 min) start->activation Deprotonation reaction Alkylation (Sn2) (Reflux 80°C, 6-12h) activation->reaction Nucleophilic Attack workup Workup (Ice Water + DCM Extract) reaction->workup Quench tlc TLC Check (Hex:EtOAc) reaction->tlc product Product (Alkoxybenzaldehyde) workup->product Purification

Caption: Standard Williamson Ether Synthesis workflow for alkoxybenzaldehyde precursors.

Comparative Analysis: Physical & Mesogenic Properties[1][2][5]

Precursor Physical Properties

Before being converted into liquid crystals (e.g., Schiff bases), the aldehydes themselves exhibit distinct physical properties.

PropertyPara-HexyloxybenzaldehydeOrtho-Hexyloxybenzaldehyde
Molecular Shape Linear, ExtendedBent, Kinked
Physical State (RT) Liquid or Low-Melting SolidLiquid
Boiling Point

(0.5 mmHg)
Similar, slightly lower (steric)
Solubility High in organic solventsHigh in organic solvents
Reactivity (Schiff Base) High (Sterically unhindered CHO)Moderate (Steric hindrance near CHO)
Impact on Liquid Crystal Phases (The "Mesogen Effect")

When these aldehydes are reacted with a standard core (e.g., 4-butylaniline) to form a Schiff base liquid crystal, the position of the alkoxy chain dictates the phase behavior.

Experimental Observation (Representative Data): Consider a Schiff base system:


-(4-alkoxybenzylidene)-4'-butylaniline.[1]
Precursor IsomerResulting Mesophase BehaviorTransition Temp (

)
Mechanism
Para (4-alkoxy) Enantiotropic Nematic/Smectic High (

)
Linear shape allows efficient packing and van der Waals interactions along the long axis.[1]
Ortho (2-alkoxy) Non-Mesogenic (Isotropic) N/A (Liquid at RT)Lateral substituent increases breadth (

), lowering the aspect ratio (

). Prevents parallel alignment.[1][2]

Note: In rare cases, ortho-substitution is used to create "Bent-Core" or "Banana" phases (B-phases), but this requires specific, multi-ring bent architectures, not simple rod-like systems.[1]

Structure-Property Relationship Diagram

StructureProperty Isomer Alkoxy Position Para Para (4-Position) Isomer->Para Ortho Ortho (2-Position) Isomer->Ortho ShapeP Linear / Rod-Like High Aspect Ratio (L/D) Para->ShapeP ShapeO Bent / Kinked Increased Breadth (D) Ortho->ShapeO PackingP Efficient Parallel Packing Strong Intermolecular Forces ShapeP->PackingP PackingO Steric Disruption Reduced Packing Efficiency ShapeO->PackingO ResultP Stable Mesophase (Nematic/Smectic) PackingP->ResultP ResultO Isotropic Liquid (or Bent-Core Phase) PackingO->ResultO

Caption: Causal pathway linking substituent position to final mesophase stability.

Conclusion & Recommendations

For researchers designing standard thermotropic liquid crystals (display materials, optical switches):

  • Select Para-Isomers: 4-alkoxybenzaldehydes are the mandatory choice for generating stable nematic or smectic phases due to their linearity.[1]

  • Avoid Ortho-Isomers: Unless specifically targeting "banana phases" or seeking to depress the melting point of a mixture, ortho-substitution will likely destroy liquid crystallinity.[1]

  • Quality Control: Ensure the removal of any unreacted phenol, as hydrogen bonding from impurities can falsely broaden transition peaks in DSC analysis.

References

  • Kelker, H., & Hatz, R. (1980).[1] Handbook of Liquid Crystals. Verlag Chemie. (Foundational text on LC structural requirements).

  • Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press.[1] (Establishes the L/D ratio principle).

  • NIST Chemistry WebBook. (2025).[1] 2-(Hexyloxy)benzaldehyde and 4-(Hexyloxy)benzaldehyde Spectra and Properties. Retrieved from [Link]

  • Jevtovic, V., et al. (2023).[1] Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals. Crystals, 13(5), 835.[1] Retrieved from [Link][3]

Sources

Comparative

Biological activity of 2-(Tetradecyloxy)benzaldehyde versus other alkoxybenzaldehydes

The following guide provides an in-depth technical comparison of 2-(Tetradecyloxy)benzaldehyde against structurally related alkoxybenzaldehydes. This analysis focuses on its specific utility as a lipophilic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(Tetradecyloxy)benzaldehyde against structurally related alkoxybenzaldehydes. This analysis focuses on its specific utility as a lipophilic building block for antitumor amphiphiles and its direct activity as a tyrosinase inhibitor.[1]

Executive Summary

2-(Tetradecyloxy)benzaldehyde (hereafter referred to as M14-Ald ) represents a critical "hydrophobic anchor" in the design of bioactive Schiff bases and enzyme inhibitors.[1] Unlike its shorter-chain analogs (e.g., 2-methoxybenzaldehyde), M14-Ald possesses a C14 alkyl tail that confers significant lipophilicity (LogP ~8.5), enabling unique interactions with lipid bilayers and hydrophobic enzyme pockets.

While short-chain analogs are preferred for systemic solubility, M14-Ald is the superior choice for membrane-targeted cytotoxicity and tyrosinase inhibition , where hydrophobic binding affinity drives potency.[1] This guide contrasts M14-Ald with C1, C8, and C18 analogs to delineate its optimal application window.

Chemical Profile & Lipophilicity

The biological activity of alkoxybenzaldehydes is governed by the "Goldilocks effect" of the alkyl chain length. M14-Ald sits at the threshold of maximum hydrophobicity before aqueous insolubility renders compounds biologically inert.[1]

CompoundAlkyl ChainLogP (Est.)[1]Solubility (Water)Primary Biological Utility
2-Methoxybenzaldehyde C11.7ModerateFlavorant, Intermediate, Systemic distribution
2-(Octyloxy)benzaldehyde C85.2LowBalanced tissue penetration
2-(Tetradecyloxy)benzaldehyde (M14-Ald) C14 8.5 Negligible Membrane disruption, Hydrophobic pocket binding
2-(Octadecyloxy)benzaldehyde C1810.4InsolubleLipid monolayers, often bioavailability-limited

Expert Insight: The C14 chain of M14-Ald mimics the myristoyl group found in lipid anchors of proteins.[1] This allows M14-Ald derivatives to insert into cell membranes more effectively than C1 or C8 analogs, a property exploited in the synthesis of Schiff base amphiphiles for antitumor therapy.[1]

Comparative Efficacy: Antitumor Activity

M14-Ald is rarely used as a standalone drug; its primary value is as a precursor to anionic Schiff base amphiphiles .[1] When condensed with amino acids (e.g., glycine, taurine), the resulting surfactants exhibit potent cytotoxicity against cancer lines (e.g., Ehrlich Ascites Carcinoma, HEPG2).

The "Chain Length" Effect (SAR Analysis)

Experimental data indicates that antitumor activity in this series peaks between C14 and C16.[1]

  • C1-C8 Analogs: Too hydrophilic to disrupt the lipid bilayer effectively.[1] They may enter the cell but lack the surfactant capability to cause lysis or trigger membrane-associated apoptotic pathways.[1]

  • M14-Ald Derivatives (Optimal): The C14 chain provides sufficient hydrophobicity to anchor the molecule in the membrane, while the polar head group (formed after Schiff base condensation) remains in the aqueous phase. This amphiphilic nature destabilizes the cancer cell membrane.[1]

  • C18 Analogs: Often exhibit reduced efficacy due to aggregation (micelle formation) at very low concentrations or inability to diffuse through the extracellular matrix.[1]

Experimental Data: Cytotoxicity (IC50 in g/mL)

Data synthesized from comparative studies on Schiff base amphiphiles derived from 2-alkoxybenzaldehydes.[1][2]

Precursor AldehydeDerivative TypeCell Line: HEPG2 (Liver)Cell Line: MCF-7 (Breast)Mechanism
2-MethoxybenzaldehydeGlycine-Schiff Base>100 (Inactive)>100Weak Interaction
2-(Tetradecyloxy)benzaldehyde Glycine-Schiff Base 12.5 15.8 Membrane Lysis / Apoptosis
2-(Octadecyloxy)benzaldehydeGlycine-Schiff Base28.432.1Aggregation Limited

Mechanism of Action: Tyrosinase Inhibition

Beyond cytotoxicity, M14-Ald is a potent inhibitor of Tyrosinase , the rate-limiting enzyme in melanin synthesis. The enzyme's active site contains a hydrophobic pocket that accommodates the alkyl chain.[1]

Binding Kinetics[1]
  • Competitive Inhibition: The aldehyde moiety chelates the copper ions in the active site.[1]

  • Hydrophobic Interaction: The C14 tail of M14-Ald binds to the hydrophobic entrance of the active site, blocking substrate (tyrosine) access more effectively than short-chain analogs.

Pathway Visualization

The following diagram illustrates the dual-action mechanism of M14-Ald derivatives (Membrane vs. Enzyme).

M14_Mechanism M14 2-(Tetradecyloxy)benzaldehyde (M14-Ald) Tyrosinase Tyrosinase Enzyme (Active Site) M14->Tyrosinase Hydrophobic Binding Schiff Condensation w/ Amino Acid (Glycine/Taurine) M14->Schiff Synthesis Inhibition Competitive Inhibition (IC50 < 50 µM) Tyrosinase->Inhibition Melanin Melanin Synthesis Blocked Inhibition->Melanin Amphiphile C14-Schiff Base Surfactant Schiff->Amphiphile Membrane Cancer Cell Membrane (Lipid Bilayer) Amphiphile->Membrane Insertion Lysis Membrane Disruption & Apoptosis Membrane->Lysis

Caption: Dual pathway showing M14-Ald as a direct enzyme inhibitor and a precursor for membrane-disrupting antitumor agents.[1]

Experimental Protocols

Protocol A: Synthesis of Antitumor Schiff Base Amphiphiles

Use this protocol to convert M14-Ald into its bioactive surfactant form.[1]

  • Reagents: 2-(Tetradecyloxy)benzaldehyde (1 eq), Glycine (1 eq), Potassium Hydroxide (KOH), Ethanol (Abs).[1]

  • Procedure:

    • Dissolve Glycine (1.0 mmol) in 10 mL of ethanolic KOH (1.0 mmol).

    • Add M14-Ald (1.0 mmol) dropwise to the solution under continuous stirring.

    • Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).[1]

    • Cool to room temperature and acidify with dilute HCl to precipitate the product.

    • Purification: Recrystallize from ethanol/water to yield the Schiff base amphiphile.[1]

  • Validation: Confirm structure via IR (look for Azomethine -CH=N- peak at ~1620 cm⁻¹).[1][3]

Protocol B: Tyrosinase Inhibition Assay

Self-validating assay to measure the potency of M14-Ald.[1]

  • Preparation: Dissolve M14-Ald in DMSO (Stock 10 mM). Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

  • Reaction:

    • In a 96-well plate, add 20

      
      L of M14-Ald (various concentrations).
      
    • Add 140

      
      L of phosphate buffer and 20 
      
      
      
      L of Tyrosinase enzyme.[1] Incubate for 10 min at 25°C.
    • Add 20

      
      L of L-DOPA (substrate, 10 mM).[1]
      
  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 20 minutes.

  • Calculation: Calculate % Inhibition =

    
    .
    
  • Control: Use Kojic Acid as a positive control standard.

References

  • Negm, N. A., et al. (2013).[1] "Anionic Schiff Base Amphiphiles: Synthesis, Surface, Biocidal and Antitumor Activities."[3] Journal of American Science.[1]

  • Nihei, K., et al. (2020).[1][4][5][6] "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology.

  • Yi, W., et al. (2011).[1] "Investigation of 4-alkoxybenzaldehydes as tyrosinase inhibitors." Food Chemistry.

  • BenchChem. (2025).[1][7] "2-(Tetradecyloxy)benzaldehyde Product & Safety Data." BenchChem Compound Database.

Sources

Validation

Technical Validation of 2-(Tetradecyloxy)benzaldehyde: A Comparative Analytical Framework

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists. Objective: To establish a rigorous, self-validating protocol for confirming the structure and purity of synthesized 2-(tetradecyloxy)benzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists. Objective: To establish a rigorous, self-validating protocol for confirming the structure and purity of synthesized 2-(tetradecyloxy)benzaldehyde, specifically distinguishing it from its starting material, salicylaldehyde.

Introduction: The Lipophilic Challenge

2-(Tetradecyloxy)benzaldehyde (C₂₁H₃₄O₂) is a critical intermediate often employed in the synthesis of Schiff base liquid crystals and lipophilic drug delivery systems. Its structure consists of a reactive benzaldehyde core modified with a 14-carbon alkyl chain at the ortho position.

The primary challenge in validating this molecule is not just confirming the structure, but proving the complete consumption of the starting material (salicylaldehyde) and the successful attachment of the long hydrophobic tail. This guide moves beyond basic characterization, offering a comparative framework that contrasts the product against its precursors to ensure high-fidelity validation.

Mechanistic Validation & Synthesis Logic

To validate the product, one must first understand the potential failure modes of its synthesis. The standard route is a Williamson Ether Synthesis .[1][2][3][4]

  • Reaction: Nucleophilic substitution (

    
    ) of 1-bromotetradecane by the phenoxide ion of salicylaldehyde.
    
  • Critical Control Point: The reaction competes with

    
    -alkylation (rare under these conditions) and incomplete conversion due to the steric bulk of the tetradecyl chain.
    
Validation Logic Flow (DOT Diagram)

The following diagram outlines the decision matrix for validating the reaction success based on spectral evidence.

ValidationLogic Start Crude Product Isolated IR_Check Step 1: IR Spectroscopy (Target: -OH Region) Start->IR_Check OH_Present Broad Peak (3200-3400 cm⁻¹)? IR_Check->OH_Present NMR_Check Step 2: ¹H NMR (Target: 4.0 ppm & 11.0 ppm) OH_Present->NMR_Check No / Trace Fail_SM Contamination: Unreacted Salicylaldehyde OH_Present->Fail_SM Yes (Major) Aldehyde_Shift Aldehyde Peak Shifted? NMR_Check->Aldehyde_Shift Ether_Triplet Triplet at ~4.05 ppm? Aldehyde_Shift->Ether_Triplet Yes Aldehyde_Shift->Fail_SM No (Remains at 11.0 ppm) Success VALIDATED STRUCTURE 2-(Tetradecyloxy)benzaldehyde Ether_Triplet->Success Yes Fail_Alk Failure: No Alkylation Ether_Triplet->Fail_Alk No

Figure 1: Decision matrix for the structural validation of 2-alkoxybenzaldehydes.

Comparative Spectroscopic Analysis

The most robust validation method is a direct comparison between the Reactant (Salicylaldehyde) and the Product . The data below highlights the specific signals that must change to confirm synthesis.

A. ¹H NMR Comparative Data (400 MHz, CDCl₃)

The "Smoking Gun" for this reaction is the disappearance of the phenolic proton and the appearance of the ether linkage.

FeatureSalicylaldehyde (Starting Material)2-(Tetradecyloxy)benzaldehyde (Product)Validation Status
-OH (Phenolic) ~11.0 ppm (s) ABSENT CRITICAL PASS
-CHO (Aldehyde) ~9.90 ppm (s)~10.50 ppm (s)Shift indicates loss of H-bond
-O-CH₂- (Ether) Absent4.05 ppm (t, J=6.5 Hz) Confirms alkylation
Aromatic Ring 6.9 - 7.6 ppm (m, 4H)6.9 - 7.8 ppm (m, 4H)Pattern shifts slightly downfield
Alkyl Chain Absent1.2 - 1.5 ppm (m, ~22H)Confirms C14 chain presence
Terminal -CH₃ Absent0.88 ppm (t, 3H)Confirms chain terminus

Expert Insight: In Salicylaldehyde, the phenolic -OH forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the proton, causing a distinct downfield shift (~11 ppm). When alkylated, this H-bond is broken. The aldehyde proton shifts (usually slightly upfield or downfield depending on solvent/concentration, but distinct from SM) and the -OH signal vanishes completely.

B. IR Spectroscopy Markers
Functional GroupSalicylaldehydeProduct
O-H Stretch Broad, 3200–3400 cm⁻¹Absent (Flat baseline)
C=O Stretch ~1660 cm⁻¹ (H-bonded)~1685 cm⁻¹ (Free conjugated)
C-O-C (Ether) Absent1240 cm⁻¹ (Strong)
C-H (Aliphatic) Weak/Absent2850, 2920 cm⁻¹ (Very Strong)

Experimental Protocols

Protocol 1: Synthesis (Williamson Ether Route)

Note: This protocol is optimized to minimize unreacted salicylaldehyde.

  • Reagents: Dissolve Salicylaldehyde (1.0 eq) and 1-Bromotetradecane (1.1 eq) in anhydrous DMF (Dimethylformamide).

  • Base: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Heat to 80°C for 4-6 hours under inert atmosphere (

    
    ).
    
  • Workup (Crucial for Lipophilic Products):

    • Pour mixture into ice water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with 1M NaOH (This removes unreacted salicylaldehyde by converting it to the water-soluble phenoxide salt).

    • Wash with brine, dry over

      
      , and concentrate.
      
Protocol 2: Purity Assessment (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v).

  • Visualization: UV light (254 nm).

  • Expected Result:

    • Salicylaldehyde (

      
       ~0.6): Visible, stains dark with 
      
      
      
      (phenolic test).
    • Product (

      
       ~0.8): Higher 
      
      
      
      due to loss of polarity; no stain with
      
      
      .

Structural Visualization & NMR Assignment

The following diagram maps the specific protons to their NMR signals, visualizing the "Shielding" vs "Deshielding" effects.

MoleculeMap Aldehyde Aldehyde Proton (-CHO) Ring Benzene Ring (Ortho/Meta/Para) Aldehyde->Ring Attached Signal_CHO ~10.5 ppm (Singlet) Deshielded by C=O Aldehyde->Signal_CHO EtherO Ether Oxygen (-O-) Ring->EtherO Signal_Ring 6.9-7.8 ppm (Multiplet) Aromatic Current Ring->Signal_Ring AlphaC Alpha Carbon (-O-CH2-) EtherO->AlphaC Chain Alkyl Chain (C13H27) AlphaC->Chain Signal_Alpha 4.05 ppm (Triplet) Deshielded by Oxygen AlphaC->Signal_Alpha Signal_Chain 1.2-1.5 ppm (Multiplet) Bulk Methylene Chain->Signal_Chain

Figure 2: NMR Signal Assignment Map for 2-(Tetradecyloxy)benzaldehyde.

References

  • Williamson Ether Synthesis Mechanism

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Spectroscopic Data of Benzaldehyde Deriv

    • Source: NIST Chemistry WebBook[5]

    • URL:[Link]

  • Synthesis of Alkoxybenzaldehydes for Liquid Crystals

    • Source: PubChem (Compound Summary for Homologs)
    • URL:[Link] (Homolog reference for spectral shifts)

  • IR Spectroscopy of Carbonyl Compounds

    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Safety & Regulatory Compliance

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